Fmoc-Tyr(tBu)-OH
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUKCFULLJFBFN-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315818 | |
| Record name | Fmoc-L-Tyr(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-38-3 | |
| Record name | Fmoc-L-Tyr(tBu)-OH | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-L-Tyr(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(tert-butyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-Tyr(tBu)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Tyr(tBu)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, is a cornerstone amino acid derivative for solid-phase peptide synthesis (SPPS). Its strategic design, incorporating orthogonal protecting groups, allows for the efficient and high-fidelity construction of complex peptides. This technical guide provides an in-depth exploration of its chemical properties, structure, and critical role in modern peptide chemistry, tailored for professionals in research and drug development.
Core Chemical Properties and Structure
This compound is a white to off-white crystalline powder.[1] The fundamental structure consists of the L-tyrosine backbone, with the alpha-amino group protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the phenolic hydroxyl side-chain protected by an acid-labile tert-butyl (tBu) group.[2][3] This orthogonal protection scheme is the key to its utility, enabling selective deprotection of the N-terminus for chain elongation without compromising side-chain integrity.[3][4]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 71989-38-3 | [1][2][5][6] |
| Molecular Formula | C₂₈H₂₉NO₅ | [1][6][7][8] |
| Molecular Weight | 459.53 g/mol | [1][5][6][7] |
| Appearance | White to off-white powder/crystalline powder | [1][2][5] |
| Melting Point | ~150-156 °C | [1][6] |
| Solubility | Soluble in DMF, DMSO, and methanol; sparingly soluble in chloroform and ethanol; insoluble in water. | [1][2][9] |
| Optical Rotation | [α]20/D −29±2°, c = 1% in DMF | |
| Storage Conditions | 2-8°C or -20°C for long-term storage | [5][6][9][10] |
| Stability | Stable under normal temperatures and pressures. | [6] |
Experimental Protocols in Solid-Phase Peptide Synthesis
This compound is a standard reagent for introducing tyrosine residues in Fmoc-based SPPS.[1][9][11] The process involves a cyclical workflow of deprotection and coupling.
Fmoc Group Deprotection
The removal of the N-terminal Fmoc group is achieved using a mild base, typically piperidine.
Methodology:
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for 5-20 minutes. Two shorter treatments are often preferred to minimize side reactions.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 cycles) to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
Caption: Workflow for N-terminal Fmoc deprotection in SPPS.
Amino Acid Coupling
Following Fmoc removal, the next amino acid, this compound, is coupled to the newly exposed N-terminus of the growing peptide chain.
Methodology:
-
Activation: In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) by dissolving it in DMF with a coupling reagent such as HBTU/HATU (3-5 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-10 eq.). Allow the mixture to stand for several minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts. A capping step with acetic anhydride can be performed to block any unreacted amino groups.[12]
Final Cleavage and Side-Chain Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the tert-butyl side-chain protecting group is removed simultaneously.
Methodology:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of Trifluoroacetic Acid (TFA) with scavengers to prevent side reactions. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[13]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a fume hood and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Logical Relationships
The success of Fmoc-based SPPS hinges on the orthogonal nature of the protecting groups, which allows for a controlled and stepwise synthesis.
Caption: Logical relationship of orthogonal protecting groups in Fmoc-SPPS.
The use of this compound prevents the acylation of the tyrosine side-chain during coupling steps, thereby avoiding the formation of branched peptide impurities and increasing the efficiency of the synthesis.[1] This strategic protection is essential for achieving high purity and yield in the final peptide product.[14]
References
- 1. This compound | 71989-38-3 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. discofinechem.com [discofinechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FMOC-TYR-(TBU)-OH CAS 71989-38-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. caymanchem.com [caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. This compound [cem.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
Fmoc-Tyr(tBu)-OH: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-Tyr(tBu)-OH, a critical building block in modern peptide synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, core applications, and provides experimental protocols for its use in solid-phase peptide synthesis (SPPS), with a particular focus on the generation of phosphopeptides for studying signal transduction pathways.
Core Properties of this compound
This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, is a derivative of the amino acid L-tyrosine specifically designed for Fmoc-based solid-phase peptide synthesis. The key to its utility lies in its orthogonal protecting group strategy. The base-labile Fmoc group on the α-amino terminus allows for sequential peptide chain elongation, while the acid-labile tert-butyl (tBu) group on the tyrosine side chain's hydroxyl group prevents unwanted side reactions during synthesis.
| Property | Value | Reference |
| CAS Number | 71989-38-3 | [1][2] |
| Molecular Formula | C₂₈H₂₉NO₅ | [1][2] |
| Molecular Weight | 459.53 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
Applications in Research and Drug Development
This compound is a cornerstone for the synthesis of peptides with broad applications in biochemistry and pharmaceutical research. The tert-butyl protected hydroxyl group is stable during the Fmoc deprotection steps but can be readily removed during the final cleavage from the resin, typically with trifluoroacetic acid (TFA). This ensures the integrity of the tyrosine residue throughout the synthesis.
Its primary applications include:
-
Solid-Phase Peptide Synthesis (SPPS): It is a fundamental component for the synthesis of custom peptides for a wide range of research purposes.
-
Drug Discovery: this compound is instrumental in the synthesis of peptide-based therapeutics, where tyrosine residues are often crucial for biological activity and receptor binding.
-
Synthesis of Phosphopeptides: Tyrosine phosphorylation is a key post-translational modification that governs numerous cellular signaling pathways. Peptides containing phosphotyrosine (pTyr) are invaluable tools for studying these pathways, particularly those involving Src Homology 2 (SH2) domains. While this compound is used to introduce the tyrosine residue, subsequent phosphorylation or the use of pre-phosphorylated and protected tyrosine derivatives is necessary to generate phosphopeptides.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following protocol outlines the manual solid-phase synthesis of a generic tripeptide, H-Gly-Ala-Tyr-OH, on Wang resin, demonstrating the use of this compound.
Materials:
-
Fmoc-Tyr(tBu)-Wang resin (0.5 mmol/g substitution)
-
Fmoc-Ala-OH
-
Fmoc-Gly-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
20% Piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water
Procedure:
-
Resin Preparation: Swell 200 mg of Fmoc-Tyr(tBu)-Wang resin in 5 mL of DMF in a fritted syringe reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes, then drain. Repeat this step once more. Wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Coupling (Alanine):
-
In a separate vial, dissolve Fmoc-Ala-OH (0.5 mmol), HBTU (0.49 mmol), and DIPEA (1.0 mmol) in 3 mL of DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL). A Kaiser test can be performed to confirm complete coupling.
-
-
Repeat Synthesis Cycle for Glycine: Repeat the Fmoc deprotection and amino acid coupling steps using Fmoc-Gly-OH.
-
Final Fmoc Deprotection: After the final coupling, perform one last Fmoc deprotection as described in step 2.
-
Resin Drying: Wash the resin with DCM and dry under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage and Deprotection:
-
Prepare 2 mL of the cleavage cocktail in a fume hood.
-
Add the cocktail to the dry peptide-resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
-
Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. The crude peptide can then be purified by reverse-phase HPLC.
Synthesis of a Phosphopeptide Ligand for SH2 Domains
The synthesis of phosphopeptides for studying SH2 domain interactions often involves the use of a pre-phosphorylated and protected tyrosine derivative, such as Fmoc-Tyr(PO(OBzl)OH)-OH, within a standard Fmoc-SPPS protocol. The benzyl (Bzl) protecting group on the phosphate is removed during the final TFA cleavage.
Key Considerations for Phosphopeptide Synthesis:
-
Coupling Reagents: Uronium-based coupling reagents like HBTU or HATU are generally effective for coupling phosphorylated amino acids.
-
Base: An increased excess of a non-nucleophilic base like DIPEA may be beneficial.
-
Cleavage: Extended cleavage times with TFA may be necessary to ensure complete removal of the benzyl protecting groups from the phosphate.
Visualizing Workflows and Pathways
General SPPS Workflow
References
A Comprehensive Technical Guide to the Stability and Storage of Fmoc-Tyr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability of N-α-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH) and the recommended conditions for its storage. Understanding the stability profile of this critical raw material is paramount for ensuring the integrity and success of solid-phase peptide synthesis (SPPS) and other applications in drug development.
Chemical Stability and Degradation Pathways
This compound is generally a stable compound under recommended storage conditions. Its stability is primarily influenced by the lability of the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is susceptible to cleavage under basic conditions. The tert-butyl (tBu) ether protecting the phenolic hydroxyl group of the tyrosine side chain is, in contrast, labile to strong acids. This orthogonality is fundamental to the Fmoc-based strategy in peptide synthesis.
The primary degradation pathway of concern during storage and handling is the premature cleavage of the Fmoc group. This can be initiated by exposure to basic conditions or even autocatalytically if free amino acids are present as impurities. The cleavage of the Fmoc group proceeds via a β-elimination mechanism, leading to the formation of dibenzofulvene (DBF) and the free amine. DBF is a reactive intermediate that can subsequently react with nucleophiles, including the deprotecting base (e.g., piperidine) or other nucleophilic species present, to form adducts.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, it is crucial to adhere to the recommended storage conditions. These conditions are designed to minimize degradation and preserve the integrity of the compound for its intended use.
Data Presentation: Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years[1] | For long-term storage. |
| 2-8°C | Up to 2 years | For shorter-term storage. | |
| Room Temperature | Short periods | Generally stable for shipping and routine handling.[2] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is essential to accurately assess the purity of this compound and detect any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.
Stability-Indicating HPLC Method
This protocol outlines a general method for the analysis of this compound stability. Method validation according to ICH guidelines is recommended for GMP applications.
Objective: To develop and validate a stability-indicating HPLC method for the quantitative determination of this compound and its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (analytical grade)
-
This compound reference standard
-
This compound samples stored under various conditions
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL.
-
Prepare solutions of the stability samples at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Monitor for the appearance of new peaks or changes in the area of existing impurity peaks in the chromatograms of the stability samples.
-
Calculate the percentage purity of this compound and the percentage of each impurity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Relationship between storage conditions and the stability of this compound.
Caption: Experimental workflow for a comprehensive stability study of this compound.
Conclusion
The chemical integrity of this compound is critical for the successful synthesis of high-quality peptides. By adhering to the recommended storage conditions, particularly long-term storage at -20°C for the solid material, researchers and drug development professionals can minimize the risk of degradation. The implementation of a robust, stability-indicating HPLC method is essential for monitoring the purity of this key building block over time and ensuring the reliability of experimental outcomes. This guide provides the foundational knowledge and practical protocols to effectively manage the stability of this compound in a research and development setting.
References
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. This compound [anaspec.com]
The Strategic Imperative of the Tert-Butyl Group in the Synthesis of Tyrosine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. This technical guide delves into the critical role of the tert-butyl (tBu) protecting group in the synthesis of tyrosine-containing peptides, a cornerstone of modern therapeutic and research applications. The strategic use of the tBu group on the phenolic hydroxyl moiety of tyrosine ensures the fidelity of peptide chain elongation, prevents unwanted side reactions, and ultimately enhances the purity and yield of the final product.
The Fundamental Role of Protecting Groups in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), the predominant method for creating custom peptides, involves the sequential addition of amino acids to a growing chain anchored to a solid support. Amino acids, however, possess multiple reactive functional groups: the α-amino group, the α-carboxyl group, and a variable side chain. To ensure the formation of the correct peptide bond, all reactive groups, apart from the one participating in the coupling reaction, must be temporarily masked with protecting groups.
The ideal protecting group exhibits orthogonality, meaning it can be removed under conditions that do not affect other protecting groups on the peptide. The widely adopted Fmoc/tBu strategy in SPPS is a prime example of an orthogonal system. The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side chains of amino acids like tyrosine are protected by acid-labile groups, most commonly the tert-butyl group.[1][2][3]
Tyrosine: A Unique Challenge in Peptide Synthesis
Tyrosine's phenolic hydroxyl group presents a specific challenge during peptide synthesis. This nucleophilic group can undergo undesirable acylation during the coupling steps, leading to the formation of branched peptide impurities and a reduction in the yield of the target peptide.[4][5] Protecting this hydroxyl group is therefore crucial for a successful and efficient synthesis.
The Tert-Butyl Group: An Ideal Guardian for Tyrosine's Side Chain
The tert-butyl (tBu) group has emerged as the preferred choice for protecting the phenolic hydroxyl group of tyrosine in Fmoc-based SPPS for several key reasons:
-
Acid Lability: The tBu group is readily cleaved under acidic conditions, typically using a cocktail containing trifluoroacetic acid (TFA) during the final step of peptide cleavage from the solid support.[6]
-
Base Stability: It is completely stable to the basic conditions (e.g., piperidine in DMF) required to remove the Fmoc group from the Nα-amino terminus in each cycle of peptide elongation.[3] This orthogonality is the cornerstone of the Fmoc/tBu strategy.
-
Prevention of Side Reactions: By effectively masking the hydroxyl group, the tBu group prevents its acylation during coupling, ensuring that the activated amino acids react exclusively at the N-terminus of the growing peptide chain.[7][8]
-
Enhanced Solubility: The presence of the tBu group can, in some cases, improve the solubility of the protected amino acid derivative in organic solvents used in SPPS.
The standard building block used in this strategy is Nα-Fmoc-O-tert-butyl-L-tyrosine, commonly abbreviated as Fmoc-Tyr(tBu)-OH.[9]
Experimental Protocols
Synthesis of this compound
The preparation of this compound is a critical first step for its use in peptide synthesis. A common synthetic route involves the following key transformations:
Protocol for Synthesis of this compound [10]
-
Suspension: Suspend O-tert-butyl-L-tyrosine in a suitable solvent such as dioxane.
-
Acylation: Perform an acylation reaction using fluorenylmethyloxycarbonyl azide (Fmoc-N3) or a similar Fmoc-donating reagent.
-
Extraction: After the reaction is complete, adjust the pH of the mixture to 9-10 and extract the crude product with an organic solvent like ethyl acetate.
-
Purification: Purify the extracted product by recrystallization to obtain the final this compound.
A purification method for commercially available this compound to improve its purity for demanding applications is also available.[11]
Purification Protocol for this compound [11]
-
Dissolution: Charge 100g of this compound into a flask and add 600ml of Toluene.
-
Heating: Raise the temperature of the mixture to 50°C and stir for 1 hour.
-
Cooling and Crystallization: Cool the mixture down to 30±5°C and continue stirring for approximately 2 hours to allow for crystallization.
-
Filtration and Drying: Filter the solid, wash with Toluene, and dry the collected product under vacuum at 50°C. This process typically yields around 98g of purified this compound.
Solid-Phase Peptide Synthesis (SPPS) of a Tyrosine-Containing Peptide
The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing tyrosine, using this compound.
General SPPS Protocol [8]
-
Resin Swelling: Swell the appropriate solid support resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20-25% solution of 4-methylpiperidine or piperidine in DMF to remove the Fmoc group from the resin's linker.
-
Washing: Thoroughly wash the resin with DMF, isopropanol (IPA), and dichloromethane (DCM).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (e.g., this compound, 3-5 equivalents) with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours).
-
Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.
-
-
Washing: Wash the resin to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, wash the resin and dry it.
-
Treat the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., TFA/water/triisopropylsilane (TIS); 95/2.5/2.5 v/v/v), to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups, including the tBu group from tyrosine.[6][12]
-
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data on Deprotection and Side Reactions
The final cleavage and deprotection step is critical and can be a source of side reactions. The acid-labile removal of the tBu group generates a reactive tert-butyl cation. This cation can alkylate nucleophilic side chains, particularly tryptophan, leading to undesired byproducts. To mitigate this, scavengers are added to the cleavage cocktail to "trap" these reactive cations.[9][13]
Table 1: Efficacy of Scavenger Cocktails in Preventing S-tert-butylation of a Model Cysteine-Containing Peptide [9]
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 85 | 15 |
Note: Data is illustrative and the optimal scavenger cocktail depends on the specific peptide sequence and reaction conditions.
Visualization of Key Processes
Protection and Deprotection of Tyrosine
The following diagram illustrates the chemical transformation involved in the protection of the tyrosine side chain with a tert-butyl group and its subsequent removal.
Caption: Protection and deprotection of the tyrosine hydroxyl group.
The Solid-Phase Peptide Synthesis (SPPS) Cycle
The iterative nature of SPPS using the Fmoc/tBu strategy is depicted in the following workflow.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Case Study: The Role of Phosphotyrosine in SH2 Domain Signaling
The importance of tyrosine is not limited to its structural role in peptides. The phosphorylation of tyrosine residues is a key post-translational modification that governs a vast array of cellular signaling pathways. Protein tyrosine kinases (PTKs) catalyze the transfer of a phosphate group to the hydroxyl moiety of tyrosine, creating a phosphotyrosine (pTyr) residue. This pTyr acts as a docking site for proteins containing Src Homology 2 (SH2) domains, initiating downstream signaling cascades that regulate cell growth, differentiation, and metabolism.[1][14][15][16]
The chemical synthesis of phosphotyrosine-containing peptides is an invaluable tool for studying these signaling pathways. However, the synthesis presents its own challenges. The phosphate group is highly negatively charged and can interfere with the coupling reactions. To address this, a derivative of this compound, namely Fmoc-Tyr(PO3(tBu)2)-OH, is employed.[17][18] In this building block, the phosphate group is itself protected by two tert-butyl groups. These tBu groups on the phosphate are also acid-labile and are removed during the final TFA cleavage step, yielding the desired phosphopeptide.
Caption: A simplified phosphotyrosine-mediated SH2 domain signaling pathway.
Conclusion
The tert-butyl protecting group is an indispensable tool in the synthesis of tyrosine-containing peptides. Its robustness under the basic conditions of Fmoc deprotection and its clean removal under acidic conditions provide the necessary orthogonality for the successful and efficient construction of complex peptide chains. The use of this compound and its derivatives, such as those for synthesizing phosphopeptides, has been instrumental in advancing our ability to create sophisticated molecular tools for research and to develop novel peptide-based therapeutics. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to harness the full potential of this critical protecting group in their synthetic endeavors.
References
- 1. Evolution of SH2 domains and phosphotyrosine signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. rsc.org [rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. ajpamc.com [ajpamc.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure and function of SH2 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation of O-phosphotyrosine-containing peptides by Fmoc solid-phase synthesis: Evaluation of several Fmoc-Tyr(PO3R2)-OH derivatives | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Synthesis and Preparation of Fmoc-Tyr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, commonly known as Fmoc-Tyr(tBu)-OH, is a critical protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS).[1][2] Its strategic design, featuring a base-labile Fmoc protecting group on the α-amino group and an acid-labile tert-butyl (tBu) ether protecting the phenolic hydroxyl group of the tyrosine side chain, allows for orthogonal protection strategies.[2] This dual protection is fundamental to the successful synthesis of complex peptides, preventing unwanted side reactions and ensuring high purity and yield of the final product.[3] This technical guide provides an in-depth overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and characterization.
Synthesis of this compound
The most prevalent and direct method for the preparation of this compound involves the reaction of O-tert-butyl-L-tyrosine (H-Tyr(tBu)-OH) with an N-Fmoc donating agent, such as 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu). An alternative, multi-step approach begins with the modification of L-tyrosine.
Method 1: Direct Fmocylation of O-tert-butyl-L-tyrosine
This method is a straightforward and efficient one-step process.
Caption: Direct Fmocylation of H-Tyr(tBu)-OH.
Experimental Protocol:
-
Dissolution: Dissolve O-tert-butyl-L-tyrosine (1.0 equivalent) in a suitable solvent mixture such as aqueous dioxane or a mixture of acetone and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (approximately 2.0-3.0 equivalents) to the solution and stir until the starting material is fully dissolved and the pH is adjusted to 8-9.
-
Fmocylation: Add a solution of Fmoc-OSu (1.0-1.1 equivalents) in the same organic solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or ethyl acetate to remove unreacted Fmoc-OSu and other impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a dilute acid, such as 1M hydrochloric acid (HCl), which will cause the product to precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Drying: Dry the product under vacuum to yield the crude this compound.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or toluene.[4][5]
Method 2: Multi-step Synthesis from L-Tyrosine
This approach involves the sequential protection of the carboxylic acid, the phenolic hydroxyl group, deprotection of the carboxylic acid, and finally, N-terminal Fmoc protection.
Caption: Multi-step synthesis of this compound.
Experimental Protocol:
-
Step 1: Esterification of L-Tyrosine
-
Suspend L-Tyrosine in an alcohol (e.g., methanol or ethanol).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂).
-
Reflux the mixture until the reaction is complete as monitored by TLC.
-
Concentrate the reaction mixture under vacuum and precipitate the ester hydrochloride salt with an ether.[6]
-
-
Step 2: O-tert-butylation
-
Protect the amino group of the tyrosine ester, for example, with a benzyloxycarbonyl (Z) group using benzyl chloroformate.
-
Dissolve the Z-protected tyrosine ester in a suitable solvent like dichloromethane.
-
Add a catalytic amount of a strong acid such as sulfuric acid, and then introduce isobutylene gas or liquid isobutylene under pressure.
-
Stir the reaction at room temperature for several days.[7]
-
-
Step 3: Deprotection of the Amino Group
-
Remove the Z-group via catalytic hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
-
Step 4: N-Fmoc Protection
-
Dissolve the resulting H-Tyr(tBu)-OR in a mixture of acetone and water.
-
Adjust the pH to 8-9 with sodium carbonate.
-
Add Fmoc-OSu and stir at room temperature for several hours.
-
Acidify the mixture to precipitate the Fmoc-Tyr(tBu)-OR.[6]
-
-
Step 5: Saponification
-
Hydrolyze the ester group using a base such as sodium hydroxide in a solvent mixture like aqueous methanol or ethanol.
-
After the reaction is complete, acidify the mixture to precipitate the final product, this compound.
-
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Yields and Purity
| Parameter | Method 1 | Method 2 (Overall) | Reference(s) |
| Yield | 80-95% | Typically lower due to multiple steps | [6] |
| Purity (HPLC) | ≥98.0% | ≥98.0% (after purification) | [8] |
| Enantiomeric Purity | ≥99.8% | ≥99.8% | [9] |
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₂₉NO₅ | [1] |
| Molecular Weight | 459.53 g/mol | [1] |
| Melting Point | 153-156 °C | [8][10] |
| Appearance | White to off-white powder | [11] |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in water | [11][12] |
| Optical Rotation [α]20/D | -29 ± 2° (c = 1% in DMF) | [8] |
Characterization Data
Detailed characterization is crucial to confirm the identity and purity of the synthesized this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information on the chemical environment of the protons in the molecule. Key expected signals include those for the tert-butyl group, the aromatic protons of the tyrosine and Fmoc groups, and the alpha and beta protons of the amino acid backbone.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. For this compound, the expected [M+H]⁺ ion would be at m/z 460.21.
While specific spectra with peak assignments are best obtained from dedicated spectral databases, the general expected chemical shifts can be predicted based on the structure.
Conclusion
The synthesis of this compound is a well-established process that is fundamental to modern peptide chemistry. The direct Fmocylation of H-Tyr(tBu)-OH is the preferred method due to its high efficiency and yield. Careful execution of the experimental protocol and thorough characterization are essential to ensure the high purity of this critical reagent, which directly impacts the success of solid-phase peptide synthesis in research and drug development.
References
- 1. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Method for preparing Fmoc-Tyr (tBu)-OH - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. Fmoc-O-叔丁基-L-酪氨酸-13C9,15N 98 atom % 15N, 98 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound [cem.com]
- 12. caymanchem.com [caymanchem.com]
A Technical Guide to Protected Tyrosines in Peptide Synthesis: A Comparative Analysis of Fmoc-Tyr(tBu)-OH and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic selection of protecting groups for amino acid side chains is a critical determinant of success in solid-phase peptide synthesis (SPPS). For tyrosine, a frequently encountered amino acid in bioactive peptides and a key player in cellular signaling, the choice of its phenolic hydroxyl protecting group significantly impacts coupling efficiency, peptide purity, and overall yield. This in-depth technical guide provides a comparative analysis of the most commonly employed protected tyrosine derivative, Fmoc-Tyr(tBu)-OH, alongside other notable alternatives. We will delve into their chemical properties, deprotection kinetics, and performance in SPPS, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid researchers in making informed decisions for their synthetic strategies.
Introduction: The Imperative of Tyrosine Protection in SPPS
Tyrosine's phenolic hydroxyl group, while often crucial for the biological activity of peptides, presents a significant challenge during peptide synthesis. Its nucleophilic nature can lead to undesirable side reactions, most notably O-acylation, during the coupling of subsequent amino acids.[1] This not only consumes expensive reagents but also results in the formation of difficult-to-separate impurities, compromising the final peptide's purity and yield.[1] To circumvent these issues, the hydroxyl group is temporarily masked with a protecting group.
In the widely adopted Fmoc/tBu strategy for SPPS, the Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain protecting groups are typically acid-labile.[2] This orthogonality allows for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the side-chain protection, which is only removed during the final cleavage from the solid support.[2] this compound, with its acid-labile tert-butyl (tBu) ether protecting group, is the most common choice for incorporating tyrosine in this strategy.[3][4]
Comparative Analysis of Protected Tyrosines
While this compound is the workhorse for many applications, a variety of other protected tyrosines are available, each with distinct characteristics that may be advantageous for specific synthetic challenges. The choice of protecting group influences not only the lability to acid but also steric hindrance during coupling and potential side reactions.
Key Protected Tyrosine Derivatives
-
This compound (Nα-Fmoc-O-tert-butyl-L-tyrosine): The industry standard, offering a good balance of stability to the basic conditions of Fmoc deprotection and lability to strong acid (e.g., high concentrations of trifluoroacetic acid, TFA) for final cleavage.[3][5]
-
Fmoc-Tyr(Bzl)-OH (Nα-Fmoc-O-benzyl-L-tyrosine): The benzyl ether is more acid-stable than the tBu ether and is often employed in Boc-SPPS. In Fmoc-SPPS, its partial lability to TFA can be a drawback for the synthesis of long peptides.[6]
-
Fmoc-Tyr(2-Cl-Trt)-OH (Nα-Fmoc-O-(2-chlorotrityl)-L-tyrosine): The 2-chlorotrityl group is highly acid-labile, allowing for its removal under very mild acidic conditions (e.g., 1% TFA in dichloromethane). This is particularly useful for the synthesis of protected peptide fragments or peptides with other acid-sensitive modifications.
-
Fmoc-Tyr(Me)-OH (Nα-Fmoc-O-methyl-L-tyrosine): The methyl ether is a more permanent protecting group, stable to standard TFA cleavage conditions. Its removal requires harsher conditions, such as treatment with strong acids like HBr or BBr3.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the different protected tyrosines. Data has been compiled from various sources and should be considered as a general guide, as specific outcomes can be sequence and condition-dependent.
| Protected Tyrosine | Molecular Weight ( g/mol ) | Deprotection Condition | Typical Deprotection Time | Relative Coupling Efficiency | Potential Side Reactions |
| This compound | 459.54 | 95% TFA | 1-2 hours | High | Alkylation of Trp by t-butyl cations |
| Fmoc-Tyr(Bzl)-OH | 495.55 | HF or strong acid | Varies | Moderate-High | Partial deprotection during repeated TFA steps in Fmoc-SPPS |
| Fmoc-Tyr(2-Cl-Trt)-OH | 688.21 | 1% TFA in DCM | 5-30 minutes | High | Premature deprotection if exposed to acidic conditions |
| Fmoc-Tyr(Me)-OH | 419.46 | HBr or BBr3 | Varies | High | Difficult to deprotect |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of different protected tyrosines in manual Fmoc-SPPS.
General Workflow for Fmoc-SPPS
The general workflow for solid-phase peptide synthesis involves iterative cycles of deprotection and coupling, followed by final cleavage and deprotection.
Protocol for this compound Incorporation
This protocol is a standard procedure for incorporating this compound into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide, Wang)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HOBt or OxymaPure (3-5 equivalents), and DIC (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the coupling mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Fmoc-Tyr(2-Cl-Trt)-OH Incorporation and Selective Deprotection
This protocol is adapted for the use of the highly acid-labile 2-chlorotrityl protecting group, allowing for the synthesis of protected peptide fragments.
Materials:
-
Same as for this compound, with the addition of:
-
1% (v/v) TFA in DCM
Procedure:
-
Synthesis: Follow the same procedure as for this compound (steps 1-6) for peptide chain elongation.
-
Selective Deprotection of 2-Cl-Trt Group (on-resin):
-
Wash the peptide-resin with DCM.
-
Treat the resin with 1% TFA in DCM for 2 minutes. Repeat this treatment 5-10 times, collecting the filtrate each time.
-
Neutralize the collected filtrate with a base (e.g., pyridine or DIPEA).
-
The resulting solution contains the peptide with the 2-Cl-Trt group selectively removed, while other acid-labile groups (like tBu) remain intact.
-
-
Final Cleavage (if required): For full deprotection, follow the standard final cleavage procedure (step 7 in the this compound protocol).
Application in Signaling Pathway Research: EGFR and SH2 Domains
Protected tyrosines are indispensable for the synthesis of peptides that are used to study cellular signaling pathways where tyrosine phosphorylation plays a pivotal role. Two such interconnected pathways are the Epidermal Growth Factor Receptor (EGFR) signaling cascade and the subsequent recruitment of proteins containing Src Homology 2 (SH2) domains.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. These phosphotyrosine residues act as docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, survival, and differentiation.
SH2 Domain-Mediated Interactions
SH2 domains are protein modules of approximately 100 amino acids that specifically recognize and bind to phosphotyrosine residues within a particular sequence context. This interaction is fundamental for the recruitment of signaling proteins to activated receptors and phosphorylated adaptor proteins. The synthesis of phosphotyrosine-containing peptides using appropriately protected tyrosine derivatives is crucial for studying these interactions, for example, in drug discovery efforts aimed at inhibiting specific protein-protein interactions.
Conclusion
The choice of a protected tyrosine derivative in SPPS is a multifaceted decision that requires careful consideration of the synthetic strategy and the final application of the peptide. While this compound remains a robust and reliable choice for a wide range of applications, the availability of alternatives with different lability and steric properties provides the peptide chemist with a versatile toolkit to address specific challenges. A thorough understanding of the key differences between these building blocks, as outlined in this guide, is essential for the efficient and successful synthesis of complex tyrosine-containing peptides for research, diagnostics, and therapeutic development.
References
The Strategic Role of Fmoc-Tyr(tBu)-OH in the Advancement of Therapeutic Peptides
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, therapeutic peptides have emerged as a pivotal class of pharmaceuticals, offering high specificity and potency with a favorable safety profile. The synthesis of these complex biomolecules relies heavily on meticulous chemical strategies, among which the protection of reactive amino acid side chains is paramount. Fmoc-Tyr(tBu)-OH, a protected derivative of the amino acid tyrosine, stands as a cornerstone in solid-phase peptide synthesis (SPPS), enabling the efficient and high-purity production of therapeutic peptides where tyrosine residues are integral to biological function. This technical guide delves into the critical role of this compound, providing detailed experimental protocols, quantitative data, and visual representations of its application in therapeutic peptide development.
The Imperative of Tyrosine Side-Chain Protection
Tyrosine's phenolic hydroxyl group presents a significant challenge during SPPS.[1][2] Its nucleophilic nature makes it susceptible to undesired side reactions, most notably O-acylation, during the coupling steps of peptide chain elongation.[2][3] This not only consumes valuable activated amino acids, leading to reduced coupling efficiency and lower overall yield, but also introduces hard-to-remove impurities, complicating the purification process.[2]
The tert-butyl (tBu) protecting group on the hydroxyl function of this compound provides a robust shield against such unwanted reactions.[2][4] This protection is a key element of the orthogonal Fmoc/tBu strategy in SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group, which protects the α-amino group, is labile to basic conditions (typically piperidine), while the tBu group is stable under these conditions but readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[4] This orthogonality is fundamental to the stepwise, controlled assembly of the peptide chain, ensuring the integrity of the tyrosine residue until the final deprotection step.[4]
Quantitative Advantages of Utilizing this compound
While direct comparative studies quantifying the coupling efficiency of protected versus unprotected tyrosine are not extensively published, the qualitative and semi-quantitative data strongly support the use of this compound for achieving higher purity and yield in therapeutic peptide synthesis. The prevention of side reactions directly translates to a more efficient use of reagents and a cleaner crude product, which significantly streamlines downstream purification processes.[2]
| Parameter | This compound (Protected) | Fmoc-Tyr-OH (Unprotected) | Reference |
| Coupling Efficiency | High; prevents O-acylation, leading to more efficient amide bond formation. | Reduced; O-acylation of the hydroxyl group competes with N-acylation, consuming activated amino acid and lowering the desired reaction rate. | [2] |
| Crude Peptide Purity | Significantly higher; minimizes the formation of O-acylated and other side-product impurities. | Lower; crude product contains a mixture of the desired peptide and various side-products, complicating purification. | [2][5] |
| Overall Yield | Higher; a direct consequence of improved coupling efficiency and reduced side reactions. | Lower; loss of material due to side reactions and more extensive purification requirements. | [2] |
| Purification Complexity | Reduced; cleaner crude product requires less demanding purification steps, often leading to higher recovery of the pure peptide. | Increased; complex impurity profiles necessitate multi-step and often challenging purification protocols, leading to potential product loss. | [2] |
| Risk of Side Reactions | Minimal; the tBu group effectively shields the hydroxyl functionality from modification during synthesis. | High; susceptible to O-acylation, and modification by carbocations generated during the cleavage of other protecting groups. | [3][5] |
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound in the synthesis of a therapeutic peptide, exemplified by a general protocol for a GLP-1 analogue.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling of this compound
This protocol outlines the manual steps for incorporating an this compound residue into a growing peptide chain on a solid support.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids, including this compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
SPPS reaction vessel
Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive, continue the coupling for another hour or perform a double coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times), followed by DCM (3 times), and finally DMF (3 times).
-
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Global Deprotection
This protocol describes the final step of releasing the synthesized peptide from the resin and removing all acid-labile side-chain protecting groups, including the tBu group from tyrosine.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Cold diethyl ether
Methodology:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Peptide Purification and Characterization
This protocol outlines the purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent characterization.
Materials:
-
Crude peptide
-
Water (HPLC grade) with 0.1% TFA (Mobile Phase A)
-
Acetonitrile (HPLC grade) with 0.1% TFA (Mobile Phase B)
-
Preparative and analytical RP-HPLC columns (e.g., C18)
-
HPLC system with UV detector
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Methodology:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Purification by Preparative RP-HPLC:
-
Inject the dissolved crude peptide onto the preparative C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes).
-
Monitor the elution profile at 220 nm and 280 nm (for aromatic residues like tyrosine).
-
Collect fractions corresponding to the main peptide peak.
-
-
Purity Analysis by Analytical RP-HPLC:
-
Analyze the collected fractions on an analytical C18 column using a similar gradient to determine the purity of each fraction.
-
Pool the fractions with the desired purity (typically >98%).
-
-
Characterization by Mass Spectrometry:
-
Confirm the molecular weight of the purified peptide using mass spectrometry to verify the correct sequence and the removal of all protecting groups.
-
-
Lyophilization: Lyophilize the pooled, pure fractions to obtain the final peptide as a white, fluffy powder.
Visualizing the Role of this compound in Therapeutic Peptide Development
Signaling Pathway of a Tyrosine-Containing Therapeutic Peptide: GLP-1
Glucagon-like peptide-1 (GLP-1) and its analogues are crucial therapeutic peptides for the treatment of type 2 diabetes. Their mechanism of action involves binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR), which triggers a cascade of intracellular signaling events. Tyrosine residues within the GLP-1R are important for its structure and function.
Caption: GLP-1 receptor signaling pathway in pancreatic β-cells.
Experimental Workflow for Therapeutic Peptide Development
The development of a therapeutic peptide, from initial synthesis to final characterization, follows a structured workflow. The use of this compound is a critical component in the synthesis phase of this process.
Caption: Experimental workflow for therapeutic peptide development.
References
Navigating the Safe Handling of Fmoc-Tyr(tBu)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Tyr(tBu)-OH (N-α-Fmoc-O-tert-butyl-L-tyrosine) is a pivotal building block in solid-phase peptide synthesis (SPPS), prized for its role in creating complex peptide structures for research and therapeutic development.[1][2][3] While an indispensable tool, a thorough understanding of its safety and handling precautions is paramount to ensure a secure laboratory environment. This technical guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, tailored for professionals in the scientific community.
Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical characteristics. This compound is a white to off-white crystalline powder.[1][4][5] Key identifiers and properties are summarized in the table below.
| Property | Value |
| Chemical Name | N-α-Fmoc-O-tert-butyl-L-tyrosine[6][7] |
| Synonyms | Fmoc-O-tert-butyl-L-tyrosine, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid[7][8][9] |
| CAS Number | 71989-38-3[6][7] |
| Molecular Formula | C28H29NO5[6][7] |
| Molecular Weight | 459.5 g/mol [6][9] |
| Appearance | White to off-white solid/crystalline powder[1][4][6] |
| Melting Point | 150-151°C[1], 153-156 °C |
| Solubility | Insoluble in water and petroleum ether; soluble in ethyl acetate, methanol, and DMF.[1][5] |
| Storage Temperature | 2-8°C[4][7] or -20°C[10] |
Hazard Identification and GHS Classification
The hazard classification of this compound can vary between suppliers. While some safety data sheets (SDS) classify it as not a hazardous substance or mixture[6][8][11], others assign specific GHS hazard statements. It is crucial to always consult the specific SDS provided by the manufacturer.
A compilation of potential GHS hazard statements from various sources is provided below.
| Hazard Statement | Description |
| H302 | Harmful if swallowed[9][12] |
| H315 | Causes skin irritation[9][12] |
| H319 | Causes serious eye irritation[9][12] |
| H335 | May cause respiratory irritation[9][12] |
Potential Health Effects:
Experimental Protocols: Safe Handling and Personal Protection
Adherence to strict experimental protocols is essential for minimizing exposure and ensuring personal safety.
Engineering Controls
-
Ventilation: Work in a well-ventilated area.[13] For procedures that may generate dust, use a chemical fume hood or provide appropriate exhaust ventilation.[7][8][13]
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles.[6][7][8][13] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[6][8] A lab coat or other protective clothing should be worn.[6][13] |
| Respiratory Protection | For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[6][7] In case of insufficient ventilation, wear a self-contained breathing apparatus.[6] |
Hygiene Measures
-
Wash hands thoroughly after handling and before eating, drinking, smoking, or using the restroom.[8][13]
-
Contaminated clothing should be removed and washed before reuse.[12][13]
Emergency Procedures
A clear and practiced emergency response plan is critical. The following diagram outlines the initial steps to be taken in case of accidental exposure or release.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[6][7][8][11] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7][8][11] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[8][11] Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[6][12] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[6][7][11][12] |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8][11] For small fires, a carbon dioxide or dry chemical extinguisher is appropriate. For large fires, use water spray, fog, or foam.[6][13]
-
Hazardous Combustion Products: Combustion may produce toxic fumes, including oxides of carbon (CO, CO2) and nitrogen (NOx).[6][13][14]
-
Special Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][11][13]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment, including splash goggles, a full suit, dust respirator, boots, and gloves.[6] Avoid breathing dust and ensure adequate ventilation.[8][13]
-
Environmental Precautions: Prevent the product from entering drains or watercourses.[7][12][13]
-
Cleanup Procedures:
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent degradation.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[7][8][13] The recommended storage temperature is typically between 2-8°C.[4][7] Some suppliers may recommend storage at -20°C for long-term stability.[10] Keep the container tightly closed.[7][8][13]
-
Stability: The product is stable under recommended storage conditions.[4][13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[13]
Disposal Considerations
Dispose of waste material in accordance with federal, state, and local environmental control regulations.[13] Contaminated packaging should be disposed of as unused product.[13]
By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work. Always prioritize consulting the specific Safety Data Sheet provided by the manufacturer before use.
References
- 1. This compound | 71989-38-3 [chemicalbook.com]
- 2. discofinechem.com [discofinechem.com]
- 3. nbinno.com [nbinno.com]
- 4. FMOC-TYR-(TBU)-OH CAS 71989-38-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Page loading... [guidechem.com]
- 6. peptide.com [peptide.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 9. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. echemi.com [echemi.com]
- 12. file.medchemexpress.eu [file.medchemexpress.eu]
- 13. peptide.com [peptide.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. anaspec.com [anaspec.com]
Methodological & Application
Standard Protocol for Coupling Fmac-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-Tyr(tBu)-OH (Nα-9-fluorenylmethoxycarbonyl-O-tert-butyl-L-tyrosine) is a critical building block in Solid-Phase Peptide Synthesis (SPPS) utilizing the widely adopted Fmoc/tBu orthogonal protection strategy.[1][2] The Fmoc group provides temporary, base-labile protection of the α-amino group, while the tert-butyl (tBu) ether safeguards the reactive phenolic hydroxyl side chain of tyrosine.[1][2] This acid-labile tBu group prevents unwanted side reactions during peptide chain elongation and is cleaved during the final trifluoroacetic acid (TFA) treatment.[2] This orthogonal approach allows for the selective and efficient synthesis of complex peptide sequences with high fidelity.[1]
This document provides a detailed standard protocol for the efficient coupling of this compound in SPPS, including quantitative data, experimental procedures, and a troubleshooting guide.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful coupling of this compound. These values are typical for a standard 0.1 mmol scale synthesis.
Table 1: Reagent Stoichiometry for this compound Coupling
| Reagent/Component | Equivalents (relative to resin loading) | Purpose |
| This compound | 2 - 5 | Amino acid to be coupled |
| Coupling Reagents | ||
| HBTU/TBTU | 1.9 - 5 | Uronium/Aminium salt activator |
| HATU | 1.9 - 4.9 | Uronium/Aminium salt activator (for difficult couplings) |
| DIC | 3 - 5.5 | Carbodiimide activator |
| Additives | ||
| HOBt | 3 - 5.5 | Reduces racemization and improves efficiency |
| HOAt | 3 - 5 | Aza-analog of HOBt, enhances coupling speed |
| Bases | ||
| DIPEA | 4 - 10 | Tertiary amine base for activation |
| 2,4,6-Collidine | 4 - 10 | Weaker base, recommended to minimize racemization |
Table 2: Reaction Conditions and Monitoring
| Parameter | Value | Unit | Notes |
| Fmoc Deprotection | |||
| Reagent | 20% Piperidine in DMF | v/v | Standard reagent for Fmoc removal |
| Treatment Time | 5 + 10 | minutes | Two-step treatment is common |
| Coupling Reaction | |||
| Solvent | DMF or NMP | - | N,N-Dimethylformamide or N-Methyl-2-pyrrolidone |
| Pre-activation Time | 3 - 8 | minutes | For uronium/aminium salt-based methods |
| Coupling Time | 30 - 120 | minutes | Can be extended for difficult sequences |
| Temperature | Room Temperature | °C | |
| Monitoring | |||
| Primary Amine Test | Kaiser Test | - | A negative result (yellow beads) indicates complete coupling |
| Secondary Amine Test | Isatin or Chloranil Test | - | Used when coupling to Proline |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using common activation methods. The protocol starts after the N-terminal Fmoc group of the preceding amino acid on the resin has been removed.
General Resin Preparation and Fmoc Deprotection
-
Swell the peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines (a positive test results in a dark blue color).
Protocol 1: Coupling using HBTU/DIPEA
This is a robust and widely used method for standard couplings.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture. Allow the solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling reaction can be extended or a second coupling can be performed.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and by-products.
Protocol 2: Coupling using DIC/HOBt
This method is a classic approach and can be beneficial in minimizing racemization.
-
Reagent Solution Preparation:
-
Dissolve this compound (3 eq.) in DMF (or a DCM/DMF mixture).
-
In a separate container, dissolve HOBt (3 eq.) in DMF.
-
-
Coupling Reaction:
-
Add the this compound solution and the HOBt solution to the deprotected peptide-resin.
-
Add DIC (3 eq.) to the resin suspension.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring: Monitor the reaction progress using the Kaiser test.
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin extensively with DMF (5 times), followed by DCM (3 times) and finally DMF (3 times).
SPPS Workflow for this compound Coupling
The following diagram illustrates the key steps in a single coupling cycle for this compound in SPPS.
Caption: Workflow for a single this compound coupling cycle in SPPS.
Troubleshooting
Table 3: Common Issues and Solutions in this compound Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance from the growing peptide chain.- Peptide aggregation.[3]- Incomplete activation of the amino acid.[3] | - Extend the coupling time.- Perform a second coupling with fresh reagents ("double coupling").[4]- Switch to a more potent coupling reagent like HATU.[5]- Add chaotropic salts or use a solvent like NMP to disrupt aggregation.[6] |
| Low Peptide Yield After Cleavage | - Incomplete deprotection or coupling at multiple steps.[4]- Poor resin swelling. | - Ensure complete deprotection and coupling at each step using monitoring tests.- Allow adequate time for resin swelling before starting the synthesis.[4] |
| Side Reactions | - Racemization, especially with certain activators and bases.[5]- O-acylation of the unprotected hydroxyl group if tBu protection fails. | - Use DIC/HOBt or add HOBt to uronium/aminium salt couplings.- Use a weaker base like 2,4,6-collidine instead of DIPEA.[5]- Ensure high-quality this compound is used. |
| Discoloration of Resin | - Impurities in reagents or solvents.- Side reactions involving the Fmoc group or scavengers. | - Use high-purity reagents and solvents.- Ensure thorough washing between steps. |
References
Application Note and Protocol: Efficient Activation of Fmoc-Tyr(tBu)-OH using HBTU and DIPEA for Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis.
Introduction:
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient and controlled assembly of amino acids into complex peptide chains.[1][2] The Fmoc/tBu strategy is a widely adopted approach that employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups like tert-butyl (tBu) for permanent side-chain protection.[1] A critical step in SPPS is the activation of the carboxylic acid of the incoming Fmoc-amino acid to facilitate amide bond formation with the free amine of the resin-bound peptide. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in conjunction with a hindered base such as N,N-diisopropylethylamine (DIPEA), is a highly efficient and widely used coupling reagent that minimizes racemization and ensures high coupling yields.[2][3][4] This document provides a detailed protocol for the activation of Fmoc-Tyr(tBu)-OH with HBTU and DIPEA and its subsequent coupling in an SPPS workflow.
Reaction Mechanism
The activation of this compound with HBTU and DIPEA proceeds through a multi-step mechanism. Initially, DIPEA, a non-nucleophilic base, deprotonates the carboxylic acid of this compound.[5][6] The resulting carboxylate then attacks the uronium carbon of HBTU, leading to the formation of a highly reactive HOBt (1-hydroxybenzotriazole) ester intermediate. This active ester readily reacts with the free primary amine of the peptide chain on the solid support to form the desired peptide bond, regenerating HOBt as a byproduct.
References
Application Notes and Protocols: Conditions for Fmoc Deprotection of Fmoc-Tyr(tBu)-OH with Piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the conditions and protocols for the selective removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from Fmoc-Tyr(tBu)-OH using piperidine. This procedure is a critical step in Solid-Phase Peptide Synthesis (SPPS). The tert-butyl (tBu) group protecting the tyrosine side chain is stable under these basic conditions, ensuring the integrity of the final peptide.[1]
Chemical Principle
The Fmoc group is a base-labile protecting group used for the α-amino group of amino acids in peptide synthesis.[1] Its removal is achieved by treatment with a secondary amine, most commonly piperidine. The reaction proceeds via a β-elimination mechanism. The basic piperidine abstracts the acidic proton on the C9 carbon of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide. Piperidine also acts as a scavenger for the reactive DBF, forming a stable adduct that can be washed away.[2]
Key Parameters for Fmoc Deprotection
The efficiency of the Fmoc deprotection reaction is influenced by several factors, including the concentration of piperidine, reaction time, temperature, and the solvent used.
| Parameter | Recommended Condition | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | A 20% solution of piperidine in N,N-dimethylformamide (DMF) is the most common and effective concentration for Fmoc deprotection.[2][3][4] Lower concentrations (e.g., 5%) can also be used, but may require longer reaction times.[2] |
| Reaction Time | 5-20 minutes | A two-step deprotection is often employed: an initial short treatment (e.g., 2-5 minutes) followed by a longer treatment (e.g., 5-15 minutes) with fresh reagent.[4][5] For sterically hindered residues, longer reaction times may be necessary. |
| Temperature | Room Temperature | The deprotection reaction is typically carried out at room temperature. |
| Solvent | N,N-Dimethylformamide (DMF) | DMF is the most widely used solvent for Fmoc deprotection due to its ability to swell the resin and solubilize the reagents.[6] N-Methyl-2-pyrrolidone (NMP) can also be used.[6] |
Experimental Protocols
Standard Protocol for Fmoc Deprotection of this compound on Solid Support
This protocol describes the manual deprotection of the Fmoc group from a resin-bound peptide chain where this compound is the N-terminal residue.
Materials:
-
This compound loaded resin
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase synthesis reaction vessel with a filter
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully covered. Agitate the mixture for 3-5 minutes at room temperature.[5]
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin and agitate for an additional 10-15 minutes at room temperature.[2]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[2]
Monitoring the Deprotection Reaction
Complete removal of the Fmoc group is crucial for the successful synthesis of the target peptide. The progress of the deprotection can be monitored qualitatively or quantitatively.
-
Kaiser Test: This colorimetric test detects the presence of free primary amines. A positive result (blue-purple beads) indicates successful Fmoc removal.[7]
-
UV Spectrophotometry: The dibenzofulvene-piperidine adduct has a characteristic UV absorbance around 301 nm.[2] By monitoring the absorbance of the collected deprotection solution, the completion of the reaction can be confirmed when the absorbance reaches a plateau.
Potential Side Reactions and Troubleshooting
While generally efficient, Fmoc deprotection can sometimes be incomplete or lead to side reactions.
| Issue | Potential Cause | Mitigation Strategy |
| Incomplete Deprotection | Peptide aggregation, steric hindrance.[7] | Use a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine (e.g., 2% DBU, 2% piperidine in DMF).[8] Increase reaction time or temperature. |
| Aspartimide Formation | For sequences containing Asp residues, piperidine can catalyze the formation of a cyclic aspartimide, leading to side products. | Add HOBt to the piperidine solution to suppress aspartimide formation.[5] |
| Diketopiperazine (DKP) Formation | At the dipeptide stage, intramolecular cyclization can occur after Fmoc removal, leading to the cleavage of the dipeptide from the resin. | Use a less nucleophilic base or modify the deprotection conditions.[9] |
Visual Representations
Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Workflow for Fmoc Deprotection
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Tyrosine-Phosphorylated Peptides for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the synthesis of tyrosine-phosphorylated peptides, crucial tools for studying cellular signaling, developing enzyme inhibitors, and creating targeted therapeutics. While Fmoc-Tyr(tBu)-OH is a standard building block for incorporating tyrosine in solid-phase peptide synthesis (SPPS), it is not the direct precursor for introducing a phosphotyrosine residue. The tert-butyl (tBu) group protects the tyrosine hydroxyl group, which would need to be removed before any phosphorylation could occur. This document outlines the more direct and efficient "building block" approach using pre-phosphorylated Fmoc-tyrosine derivatives and the alternative "global phosphorylation" strategy.
Introduction to Phosphopeptide Synthesis
Protein phosphorylation, particularly on tyrosine residues, is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell growth, and differentiation.[1][2][3] Synthetic phosphopeptides are indispensable for dissecting these pathways, serving as substrates for protein tyrosine phosphatases (PTPs) or as ligands for phosphotyrosine-binding domains like SH2 and PTB.[1][4]
The chemical synthesis of phosphopeptides presents unique challenges, primarily due to the lability of the phosphate group under certain chemical conditions. The most common and successful strategy is the use of Fmoc-protected amino acid building blocks where the phosphate group is already incorporated and protected.
The "Building Block" Approach: The Recommended Strategy
The "building block" or "synthon" approach involves the direct incorporation of a protected phosphotyrosine derivative during solid-phase peptide synthesis.[5] This method is generally preferred due to its efficiency and higher yields of the desired phosphopeptide. Several Fmoc-Tyr(P)-OH derivatives are commercially available, with different phosphate protecting groups.
Commonly Used Phosphotyrosine Building Blocks
The choice of the phosphate protecting group is critical to the success of the synthesis. Below is a comparison of commonly used derivatives.
| Building Block | Phosphate Protecting Group | Key Advantages | Key Disadvantages |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Monobenzyl | Most commonly used; compatible with standard Fmoc chemistry.[4][6] | Partially protected phosphate can lead to side reactions and requires specific coupling conditions.[4][6] |
| Fmoc-Tyr(PO3tBu2)-OH | Di-tert-butyl | Affords phosphopeptides in high purity with minimal side products.[7] | Requires strong acid for final deprotection. |
| Fmoc-Tyr(PO(NMe2)2)-OH | Phosphodiamidate | Fully protected phosphate avoids side reactions; compatible with various coupling reagents.[4][6] | Requires an additional acid-catalyzed hydrolysis step to generate the phosphate group.[6] |
| Fmoc-Tyr(PO3H2)-OH | Unprotected | Cost-effective; no need for phosphate deprotection.[4][6] | Prone to side reactions like pyrophosphate formation; sluggish coupling.[4][6] |
Experimental Protocol: Solid-Phase Synthesis using Fmoc-Tyr(PO(OBzl)OH)-OH
This protocol outlines the manual synthesis of a model phosphopeptide using the most common building block, Fmoc-Tyr(PO(OBzl)OH)-OH.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-Tyr(PO(OBzl)OH)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Incorporation of Fmoc-Tyr(PO(OBzl)OH)-OH:
-
For coupling the phosphotyrosine building block, it is recommended to use a uronium-based coupling reagent like HBTU or HATU for better efficiency.[6]
-
Dissolve Fmoc-Tyr(PO(OBzl)OH)-OH (2 eq.), HBTU (2 eq.), and HOBt (2 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the mixture and immediately add it to the deprotected peptide resin.
-
Allow the coupling to proceed for 2-4 hours.
-
-
Repeat Fmoc deprotection and coupling steps for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups, including the benzyl group from the phosphate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct mass.[8]
-
The "Global Phosphorylation" Approach
This strategy involves synthesizing the full-length peptide with a standard protected tyrosine, such as this compound, followed by deprotection of the hydroxyl group and subsequent phosphorylation on the solid support. While less common, this approach can be useful in certain contexts.
Workflow for Global Phosphorylation:
-
Peptide Synthesis: Synthesize the peptide sequence on a solid support using standard Fmoc chemistry, incorporating this compound at the desired position.
-
Selective Deprotection: After completion of the peptide chain assembly, selectively remove the tert-butyl group from the tyrosine side chain. This is typically achieved by treating the resin-bound peptide with a milder TFA solution.
-
On-Resin Phosphorylation: Phosphorylate the now-free hydroxyl group using a suitable phosphorylating agent, such as di-tert-butyl N,N-diethylphosphoramidite, followed by oxidation.[9]
-
Cleavage and Final Deprotection: Cleave the peptide from the resin and remove all remaining protecting groups using a strong acid cocktail as in the building block approach.
-
Purification and Characterization: Purify and characterize the final phosphopeptide.
Visualization of Workflows and Signaling Pathways
Experimental Workflow: Building Block Approach
Caption: Workflow for phosphopeptide synthesis using the building block approach.
Experimental Workflow: Global Phosphorylation Approach
Caption: Workflow for phosphopeptide synthesis via global phosphorylation.
Application Example: MAPK/ERK Signaling Pathway
Synthetic phosphopeptides are instrumental in studying signaling cascades like the MAPK/ERK pathway, which is crucial for cell proliferation and survival. A synthetic peptide corresponding to a phosphorylated segment of a kinase in this pathway can be used to probe downstream interactions.
Caption: Role of a synthetic phosphopeptide in studying the MAPK/ERK pathway.
Data Presentation: Purity and Yield Comparison
The success of phosphopeptide synthesis is highly dependent on the chosen strategy and the specific peptide sequence. The following table summarizes typical outcomes.
| Synthesis Strategy | Building Block Used | Typical Crude Purity (%) | Typical Overall Yield (%) | Reference |
| Building Block | Fmoc-Tyr(PO3tBu2)-OH | > 85% | 20-40% | [7] |
| Building Block | Fmoc-Tyr(PO(OBzl)OH)-OH | 70-90% | 15-35% | [4][6] |
| Global Phosphorylation | This compound | 40-60% | 5-15% | [10] |
Note: Purity and yield are sequence-dependent and can vary significantly.
Conclusion
The synthesis of tyrosine-phosphorylated peptides is a critical capability for researchers in cell biology and drug discovery. The "building block" approach, particularly with judiciously chosen phosphate protecting groups like di-tert-butyl or monobenzyl, offers the most reliable and efficient route to obtaining high-purity phosphopeptides. While this compound is a cornerstone of standard peptide synthesis, its use in creating phosphopeptides is indirect and part of the less favored global phosphorylation strategy. The protocols and data presented herein provide a comprehensive guide for the successful synthesis and application of these vital research tools.
References
- 1. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry analysis of phosphotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 7. Preparation of O-phosphotyrosine-containing peptides by Fmoc solid-phase synthesis: Evaluation of several Fmoc-Tyr(PO3R2)-OH derivatives | Semantic Scholar [semanticscholar.org]
- 8. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Backbone protection and its application to the synthesis of a difficult phosphopeptide sequence - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Manual Solid-Phase Synthesis of Peptides using Fmoc-Tyr(tBu)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient chemical synthesis of peptides by building the amino acid chain on an insoluble polymer support.[1][2] The most widely adopted method is the Fmoc/tBu strategy, which employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, such as tert-butyl (tBu), for the permanent protection of reactive amino acid side chains.[1][2]
Fmoc-Tyr(tBu)-OH is a critical building block in this strategy. The phenolic hydroxyl group of Tyrosine is highly reactive and can lead to undesired side reactions during synthesis.[3] The acid-labile tert-butyl (tBu) ether serves as a robust protecting group for this side chain, preventing these reactions.[3] The key to the Fmoc/tBu strategy is its orthogonality; the Fmoc group can be selectively removed with a mild base (e.g., piperidine) without affecting the tBu group, while the tBu group is removed during the final acidolytic cleavage step (e.g., with trifluoroacetic acid, TFA).[3][4] This application note provides a detailed protocol for the manual solid-phase synthesis of a peptide incorporating this compound.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a standard manual SPPS cycle on a 0.1 mmol scale. Actual values may be optimized based on the specific sequence and length of the peptide.
| Parameter | Value | Unit | Notes |
| Resin | |||
| Type | Wang Resin or 2-Chlorotrityl Resin | - | Wang resin is common for peptides with a C-terminal carboxylic acid.[5][6] |
| Substitution | 0.3 - 0.8 | mmol/g | The loading capacity of the resin. |
| Amount (0.1 mmol scale) | 125 - 333 | mg | Dependent on the resin's substitution level.[5] |
| Fmoc Deprotection | |||
| Reagent | 20% Piperidine in DMF | % (v/v) | A solution of 20% piperidine in N,N-dimethylformamide is standard.[5][7] |
| Treatment Time | 5-10 min, repeated once | minutes | The first treatment is often shorter than the second.[7] |
| Amino Acid Coupling | |||
| Fmoc-Amino Acid | 3 - 5 | equivalents | Relative to the resin's initial loading. |
| Coupling Reagent (HBTU/HCTU) | 2.9 - 4.5 | equivalents | Uronium/aminium salt activators like HBTU or HCTU are highly efficient.[7][8][9] |
| Base (DIPEA/Collidine) | 6 - 10 | equivalents | N,N-Diisopropylethylamine (DIPEA) is commonly used.[1][8] |
| Reaction Time | 1 - 4 | hours | Can be extended for difficult couplings or longer peptides.[5][7] |
| Final Cleavage | |||
| Cleavage Cocktail | Reagent R: TFA/TIS/EDT/H₂O | % (v/v) | A common cocktail is Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water.[1][10] For peptides with Trp, Cys, or Met, scavengers like ethanedithiol (EDT) are crucial.[10] |
| Cocktail Composition | 90 / 5 / 2.5 / 2.5 | % (v/v) | A representative composition for Reagent R. |
| Reaction Time | 2 - 3 | hours | Dependent on the peptide sequence and protecting groups.[11] |
| General | |||
| Expected Yield (per cycle) | >99 | % | High coupling efficiency is critical for the synthesis of long peptides.[12] |
| Expected Final Purity (crude) | 60 - 80 | % | Varies significantly based on peptide length and sequence.[13] |
Experimental Protocols
This section details the step-by-step methodology for one cycle of manual solid-phase peptide synthesis (the addition of one amino acid) and the final cleavage from the resin.
Resin Preparation and Swelling
-
Weigh the appropriate amount of Fmoc-Tyr(tBu)-Wang resin (or other pre-loaded resin) for the desired synthesis scale (e.g., 200 mg for a 0.1 mmol synthesis if substitution is 0.5 mmol/g) and place it into a fritted reaction vessel.[1]
-
Add N,N-dimethylformamide (DMF) to cover the resin completely.
-
Allow the resin to swell for at least 30-60 minutes at room temperature, agitating gently.[5]
-
After swelling, drain the DMF through the frit.
Nα-Fmoc Group Deprotection
-
Add a solution of 20% piperidine in DMF to the swelled resin.[5]
-
Agitate the mixture for 5-10 minutes at room temperature.[7]
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete deprotection.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine.[7] An optional colorimetric test (Kaiser test) can be performed to confirm the presence of a free primary amine.[8]
Amino Acid Activation and Coupling
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 3-5 equivalents) and a coupling reagent such as HBTU or HCTU (slightly less than the amino acid, e.g., 2.9 equivalents) in DMF.[1]
-
Add a base, typically DIPEA (2 equivalents for every 1 equivalent of coupling reagent), to the activation mixture.[1]
-
Allow the solution to pre-activate for 1-5 minutes at room temperature.[7]
-
Drain the final DMF wash from the deprotected resin and immediately add the pre-activated amino acid solution.
-
Agitate the reaction vessel for 1-4 hours at room temperature.[7] The progress can be monitored with a Kaiser test; a negative result (yellow beads) indicates complete coupling.[1]
-
Once the reaction is complete, drain the coupling solution and wash the resin-bound peptide extensively with DMF (5 times).[1] The resin is now ready for the next deprotection and coupling cycle.
Final Cleavage and Peptide Isolation
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in section 3.2.
-
Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and methanol (MeOH) to remove residual solvents, then dry the resin under vacuum for at least 1 hour.[1][14]
-
Prepare a fresh cleavage cocktail in a fume hood. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.[1] Use approximately 10 mL of cocktail per gram of resin.
-
Add the cleavage cocktail to the dry peptide-resin.[11]
-
Gently agitate the mixture at room temperature for 2-3 hours.[11]
-
Filter the cleavage solution, collecting the filtrate which contains the peptide, into a clean collection tube (e.g., a 50 mL conical tube).[15]
-
Wash the resin twice more with a small volume of fresh TFA and combine the filtrates.[15]
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold volume of cold diethyl ether. A white precipitate should form.[11][15]
-
Centrifuge the suspension to pellet the peptide. Carefully decant the ether.
-
Wash the peptide pellet two more times with cold diethyl ether to remove scavengers and residual TFA.[11]
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide can then be purified by reverse-phase HPLC.[15][16]
Visualized Workflows and Concepts
The following diagrams illustrate the core processes in Fmoc-SPPS.
Caption: The iterative cycle of manual solid-phase peptide synthesis.
Caption: Orthogonal protection scheme in Fmoc/tBu-based SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Analytical methods and Quality Control for peptide products [biosynth.com]
- 14. academic.oup.com [academic.oup.com]
- 15. peptide.com [peptide.com]
- 16. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
Application Notes and Protocols: Monitoring Fmoc-Tyr(tBu)-OH Coupling Reaction Completion with the Kaiser Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Solid-Phase Peptide Synthesis (SPPS), ensuring the complete coupling of each amino acid is critical for the successful synthesis of the target peptide. Incomplete coupling reactions lead to the formation of deletion sequences, which are often difficult to separate from the desired product, resulting in lower purity and overall yield. The Kaiser test, also known as the ninhydrin test, is a rapid and highly sensitive qualitative colorimetric assay used to detect the presence of free primary amines on the solid support.[1][2][3] This application note provides a detailed protocol for using the Kaiser test to monitor the completion of the coupling reaction of Fmoc-Tyr(tBu)-OH, a common protected amino acid used in SPPS.
Principle of the Kaiser Test
The Kaiser test is based on the reaction of ninhydrin with primary amines. In the presence of a primary amine, such as the N-terminal amine of a resin-bound peptide, ninhydrin reacts to form a highly conjugated molecule known as Ruhemann's purple, which produces a characteristic intense blue or purple color.[3][4] A successful coupling reaction consumes all free primary amines on the resin. Therefore, a negative Kaiser test (indicated by a yellow or colorless solution and beads) confirms the completion of the coupling step. Conversely, a positive test (blue beads and/or solution) indicates that unreacted primary amines are still present, signifying an incomplete reaction.[5]
It is important to note that the Kaiser test is not reliable for secondary amines, such as the N-terminus of proline, which yields a less intense reddish-brown color.[6][7]
Application Notes
The Kaiser test is an indispensable tool for real-time monitoring of SPPS.
-
Monitoring this compound Coupling: The α-amine of this compound is a primary amine, making the Kaiser test an effective method for monitoring its coupling efficiency. The tert-butyl (tBu) protecting group on the tyrosine side chain does not interfere with the test.
-
Qualitative Assessment: The test provides a qualitative or semi-quantitative assessment of the reaction's progress.[3] The intensity of the blue color is proportional to the amount of free amine present.
-
Decision Making: The result of the Kaiser test dictates the next step in the synthesis workflow. A negative result allows the researcher to proceed to the next Fmoc deprotection step. A positive result indicates that a recoupling step is necessary.[8] If the test remains positive after a second coupling, it may suggest a difficult coupling, potentially due to peptide aggregation.[6] In such cases, the remaining free amines should be "capped" using a reagent like acetic anhydride to prevent the formation of deletion peptides.[6][8]
-
Potential for False Positives: Caution must be exercised as the Fmoc protecting group can be somewhat labile under the test conditions (heating in the presence of pyridine).[6][9] Prolonged or excessive heating can cause premature deprotection, leading to a false positive result.[7]
Experimental Protocols
4.1. Preparation of Kaiser Test Reagents
Caution: The reagents used in the Kaiser test are toxic. Potassium cyanide (KCN) is highly toxic. Phenol is corrosive and toxic. Pyridine is flammable and harmful. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Three separate solutions must be prepared for the test:
Solution A: Potassium Cyanide (KCN) in Pyridine [1][5][8]
-
Prepare a stock solution of KCN by dissolving 16.5 mg of KCN in 25 mL of deionized water.
-
Dilute 1.0 mL of the KCN stock solution with 49 mL of pyridine.
-
Store in a tightly sealed, clearly labeled bottle.
Solution B: Ninhydrin in n-Butanol [1][5][8]
-
Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Stir until fully dissolved.
-
Store in a light-protected, clearly labeled bottle.
Solution C: Phenol in n-Butanol [1][5][8]
-
Dissolve 40 g of phenol in 20 mL of n-butanol. Gentle warming may be required to fully dissolve the phenol.
-
Store in a tightly sealed, clearly labeled bottle.
4.2. Kaiser Test Procedure
-
Sample Collection: After the this compound coupling reaction, remove a small sample of the peptide-resin (approximately 10-20 beads) from the reaction vessel.
-
Washing: Place the resin beads in a small glass test tube. Wash the beads thoroughly to remove any residual coupling reagents and solvents. This is a critical step to avoid interferences.
-
Wash 3-5 times with Dimethylformamide (DMF).
-
Wash 3 times with ethanol or isopropanol.
-
Carefully remove the final wash solvent without aspirating the beads.
-
-
Reagent Addition: Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube containing the washed resin beads.[1][4]
-
Heating: Heat the test tube in a heating block at 100-120°C for 5 minutes.[7] Avoid overheating to prevent false positives.[7]
-
Observation: Remove the tube from the heat block and allow it to cool slightly. Observe the color of the resin beads and the solution against a white background.
Data Presentation and Interpretation
The visual results of the Kaiser test are summarized in the table below.
| Observation (Beads and Solution Color) | Interpretation | Recommended Action |
| Beads: Yellow / ColorlessSolution: Yellow / Colorless | Coupling Complete: No free primary amines detected. | Proceed to the next Fmoc deprotection step. |
| Beads: Dark BlueSolution: Dark Blue | Coupling Incomplete/Failed: Significant amount of free primary amines present.[1] | Recouple using fresh reagents. If the result is still positive, consider changing coupling conditions or capping. |
| Beads: Dark BlueSolution: Light Blue / Colorless | Coupling Incomplete: Most unreacted amines are on the resin.[1] | Recouple the amino acid. |
| Beads: ColorlessSolution: Dark Blue | Nearly Complete Coupling: Trace amounts of unreacted amines washed off the resin.[1] | Extend the initial coupling time or perform a short second coupling. Alternatively, proceed to capping. |
Workflow Diagram
The logical workflow for monitoring the coupling reaction using the Kaiser test is illustrated below.
Caption: Workflow for monitoring SPPS coupling reactions.
Troubleshooting
-
Unexpected Positive Result:
-
Cause: Insufficient washing of resin, leaving basic residues from the coupling cocktail.[10]
-
Solution: Ensure the resin is washed extensively with DMF and a final alcohol wash before the test.
-
Cause: Premature Fmoc deprotection due to excessive heating.[7]
-
Solution: Strictly adhere to the recommended heating time and temperature (5 min at 100-120°C).
-
Cause: Difficult or aggregating peptide sequence.[6]
-
Solution: Perform a second coupling. Consider using stronger coupling reagents (e.g., HATU, HCTU) or changing the solvent. If the test remains positive, cap the unreacted amines.
-
-
Ambiguous or Weak Color:
-
Cause: Old or degraded reagents.
-
Solution: Prepare fresh Kaiser test solutions.
-
Cause: Insufficient sample size.
-
Solution: Use a slightly larger sample of resin beads for the test.
-
References
- 1. peptide.com [peptide.com]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. fiveable.me [fiveable.me]
- 4. m.youtube.com [m.youtube.com]
- 5. rsc.org [rsc.org]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 10. researchgate.net [researchgate.net]
Application Notes: Fmoc-Tyr(tBu)-OH in Custom Peptide Library Synthesis
Introduction
Nα-Fmoc-O-tert-butyl-L-tyrosine, commonly abbreviated as Fmoc-Tyr(tBu)-OH, is a cornerstone amino acid derivative for solid-phase peptide synthesis (SPPS).[1][2] Its strategic design is central to the widely adopted Fmoc/tBu orthogonal protection strategy, which enables the efficient and high-fidelity synthesis of complex peptide sequences.[3][4] The Fmoc (9-fluorenylmethyloxycarbonyl) group provides base-labile protection for the α-amino group, while the acid-labile tert-butyl (tBu) ether safeguards the reactive phenolic hydroxyl group on the tyrosine side chain.[1][2] This orthogonality is critical, as it allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protection, which remains intact until the final acid-mediated cleavage step.[2][5]
The use of this compound is particularly vital in the generation of custom peptide libraries for drug discovery, enzyme profiling, and molecular recognition studies.[1] It ensures the integrity of the tyrosine residue throughout the synthesis, leading to higher purity and yield of the target peptides.[2] These libraries, often containing thousands of unique peptide sequences, are powerful tools for screening and identifying ligands for various biological targets, including receptors and enzymes.[1] Furthermore, tyrosine residues are frequently implicated in biological signaling, often through post-translational modifications like phosphorylation, making this compound an essential building block for creating tools to study these pathways.[6][7]
Key Applications in Peptide Library Synthesis
-
High-Throughput Screening Libraries: Peptide libraries are synthesized to screen for binders to therapeutic targets. The robust nature of the tBu protecting group on tyrosine prevents side reactions during the repetitive coupling cycles required for library synthesis, ensuring each unique peptide is of high quality.[1]
-
Kinase Substrate and Inhibitor Discovery: Tyrosine phosphorylation is a key event in many signaling pathways. Peptide libraries containing tyrosine are synthesized to identify novel substrates or inhibitors for tyrosine kinases. In these applications, this compound serves as the precursor to the phosphorylatable tyrosine residue in the final deprotected peptides.[6]
-
Synthesis of Phosphopeptide Libraries: To study protein-protein interactions involving phosphotyrosine binding domains (e.g., SH2 domains), libraries of peptides containing phosphorylated tyrosine are required. While direct incorporation of phosphotyrosine is possible using specialized derivatives like Fmoc-Tyr(PO(OBzl)OH)-OH, the synthesis of the non-phosphorylated library with this compound provides a crucial control set.[7][8]
-
Epitope Mapping: Libraries of overlapping peptides (pepscan) derived from a protein sequence are synthesized to map antibody binding sites (epitopes). The high coupling efficiency associated with this compound ensures the accurate representation of the protein sequence in the library.[2]
Experimental Protocols
Protocol 1: Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol describes a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support (e.g., Wang or Rink Amide resin). This cycle is repeated for each amino acid in the sequence.
1. Resin Preparation and Swelling:
-
Place the resin (e.g., pre-loaded Fmoc-Tyr(tBu)-Wang resin or other amino acid-loaded resin) in a fritted reaction vessel.[3]
-
Wash and swell the resin with N,N-Dimethylformamide (DMF) for at least 30-60 minutes.[3][9]
2. Nα-Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine in DMF to the resin.[9][10]
-
Agitate the mixture for 5-10 minutes. Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10 minutes to ensure complete removal of the Fmoc group.[10]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]
3. Amino Acid Coupling (Activation with HBTU/DIPEA):
-
In a separate vial, pre-activate the incoming Fmoc-amino acid (e.g., Fmoc-Ala-OH). Dissolve the Fmoc-amino acid (3-5 eq.), HBTU (2.9-4.9 eq.), and DIPEA (5-10 eq.) in DMF.[3][11]
-
Allow the mixture to stand for 5-10 minutes for pre-activation.[3]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[3] For sterically hindered amino acids, longer coupling times or double coupling may be necessary.[12]
-
Monitor the reaction for completion using a qualitative colorimetric test (e.g., Kaiser or Chloranil test).[11] A negative test indicates a complete coupling reaction.
4. Washing:
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents.[3]
5. Capping (Optional but Recommended for Libraries):
-
To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the peptide-resin with a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.
-
Wash the resin with DMF to remove capping reagents.
This cycle is repeated until the desired peptide sequence is fully assembled.
Protocol 2: Final Cleavage and Side-Chain Deprotection
This protocol cleaves the completed peptide from the resin and simultaneously removes the acid-labile side-chain protecting groups, including the tBu group from tyrosine.
1. Resin Preparation:
-
After the final synthesis cycle, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and finally Methanol.
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[3]
2. Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. The composition depends on the peptide sequence, but a standard cocktail is effective for removing the tBu group from Tyr.[3]
-
Standard "Reagent K" Cocktail: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
-
Simple TFA Cocktail (for peptides without sensitive residues like Trp, Cys, Met): 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[3][13]
-
Caution: Always prepare and use TFA cocktails in a certified fume hood with appropriate personal protective equipment.
3. Cleavage and Deprotection Reaction:
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).[14]
-
Agitate the mixture at room temperature for 2-4 hours.[13]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin once more with a small volume of fresh TFA and combine the filtrates.
4. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).[14]
-
A white precipitate should form. Place the tube at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
The peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following tables provide typical quantitative parameters for the synthesis protocols described above, based on a standard 0.1 mmol synthesis scale.
Table 1: Reagents for a Single Amino Acid Coupling Cycle (0.1 mmol Scale)
| Parameter | Value | Unit | Notes |
|---|---|---|---|
| Resin Substitution | 0.5 | mmol/g | A typical loading for Wang or Rink Amide resin.[3] |
| Resin Amount | 200 | mg | For a 0.1 mmol scale synthesis. |
| Fmoc-Amino Acid | 0.5 (5 eq.) | mmol | A 5-fold excess is common to drive the reaction to completion. |
| HBTU | 0.49 (4.9 eq.) | mmol | Common phosphonium-based activating agent.[3] |
| DIPEA | 1.0 (10 eq.) | mmol | Base required for activation and to neutralize the resin.[3] |
| DMF (Activation) | 3 | mL | Solvent for the pre-activation mixture.[3] |
| 20% Piperidine/DMF | 5 | mL | Volume for each deprotection step.[9] |
Table 2: Standard Reaction Times and Conditions
| Process | Parameter | Value | Unit | Notes |
|---|---|---|---|---|
| Resin Swelling | Time | 30 - 60 | minutes | In DMF or DCM.[9] |
| Fmoc Deprotection | Time | 2 x 10 | minutes | Using 20% piperidine in DMF. |
| Amino Acid Coupling | Time | 1 - 2 | hours | Sequence and steric hindrance can affect required time.[3] |
| Cleavage & Deprotection | Time | 2 - 4 | hours | With a standard TFA-based cocktail at room temperature.[13] |
| Peptide Precipitation | Temperature | -20 | °C | In cold diethyl ether. |
Visualizations
Caption: Workflow for the iterative cycle of Fmoc-Solid Phase Peptide Synthesis (SPPS).
Caption: The logic of the orthogonal Fmoc/tBu protection and deprotection scheme.
Caption: Workflow for using a custom peptide library to screen for kinase inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 8. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chempep.com [chempep.com]
- 11. Article | KnE Open [kneopen.com]
- 12. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fmoc Deprotection for Sterically Hindered Sequences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Fmoc deprotection during solid-phase peptide synthesis (SPPS), particularly for sterically hindered sequences.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of incomplete Fmoc deprotection?
A1: Incomplete Fmoc deprotection is typically indicated by a negative or weak result in qualitative tests for free primary amines, such as the Kaiser test.[1][2] For N-terminal proline, which is a secondary amine, the Kaiser test will yield a reddish-brown color instead of the usual dark blue for a positive result.[1] Additionally, monitoring the UV absorbance of the deprotection solution can provide quantitative insights. The release of the dibenzofulvene (DBF)-piperidine adduct can be measured at approximately 301-312 nm.[1] Slow or incomplete release suggests a difficult deprotection step.
Q2: Which amino acids are known to be sterically hindered and cause difficulties during Fmoc deprotection?
A2: Sterically hindered amino acids possess bulky side chains that physically obstruct the approach of the deprotection reagent (e.g., piperidine) to the N-terminal Fmoc group. Common examples include β-branched amino acids like Valine (Val), Isoleucine (Ile), and Threonine (Thr).[3] Furthermore, amino acids with bulky side-chain protecting groups, such as Arginine (Pbf), can also present significant steric challenges, potentially requiring extended deprotection times or alternative strategies.[4][5]
Q3: What are the consequences of incomplete Fmoc deprotection?
A3: Incomplete removal of the Fmoc group has significant consequences for the final peptide product. The primary issue is the generation of deletion sequences, where one or more amino acids are missing from the target peptide. This occurs because the un-deprotected amine is unavailable for the subsequent coupling reaction. These deletion sequences can be difficult to separate from the desired peptide, leading to lower purity and overall yield.[4]
Q4: Can poor resin swelling affect Fmoc deprotection efficiency?
A4: Yes, inadequate swelling of the resin or poor solvation of the growing peptide chain can severely hinder the diffusion of the deprotection reagent, leading to incomplete Fmoc removal.[3] It is crucial to ensure proper resin swelling in a suitable solvent like N,N-dimethylformamide (DMF) before initiating the deprotection step.[3] For some "difficult" sequences, the peptide chain itself can aggregate and form secondary structures, further impeding reagent access.[6][7]
Troubleshooting Guides
Issue 1: Negative or Weak Kaiser Test Result After Standard Deprotection
A weak or negative Kaiser test indicates the presence of un-deprotected N-terminal amines. The following steps can be taken to address this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a failed Kaiser test.
Detailed Steps:
-
Perform a Second Deprotection: A common and effective first step is to perform a second, shorter deprotection with a fresh solution of the deprotection reagent.[1] This can often complete the removal of any remaining Fmoc groups.
-
Increase Deprotection Time: For known sterically hindered residues, extending the deprotection time for both the initial and second deprotection steps can be beneficial.[3] See the table below for suggested timings.
-
Modify the Deprotection Reagent: If extended times are ineffective, consider modifying the deprotection cocktail. The addition of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can enhance deprotection efficiency.[3][8]
| Strategy | Reagent Composition | Typical Time (First Deprotection) | Typical Time (Second Deprotection) |
| Standard | 20% Piperidine in DMF | 10-20 minutes | 5-10 minutes[1] |
| Extended | 20% Piperidine in DMF | 15-30 minutes | 15-30 minutes[3] |
| DBU Additive | 2% DBU, 20% Piperidine in DMF | 5-15 minutes | Not typically required |
Issue 2: Recurring Deprotection Problems with a "Difficult" Sequence
For sequences that consistently exhibit poor deprotection, a more robust optimization of the protocol is necessary.
Experimental Protocol: Optimizing Deprotection for a Difficult Sequence
-
Resin Swelling: Ensure the peptide-resin is fully swollen in DMF for at least 30 minutes prior to deprotection.[3]
-
Initial Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 15-30 minutes with gentle agitation.[3]
-
Intermediate Wash: Drain the deprotection solution and wash the resin twice with DMF.[3]
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-30 minutes.[3]
-
Final Wash: Thoroughly wash the resin 5-7 times with DMF to remove all traces of piperidine and the DBF-adduct.[3]
-
Confirmation: Perform a Kaiser test to confirm the presence of free primary amines.[1]
Alternative Deprotection Reagents for Difficult Sequences
| Reagent Cocktail | Composition | Key Considerations |
| DBU/Piperidine | 2% DBU and 20% piperidine in DMF | DBU is a very strong base and should be used cautiously to avoid side reactions.[3] |
| Piperazine/DBU | 5% Piperazine and 2% DBU in NMP | This combination has been shown to have faster deprotection kinetics than 20% piperidine.[9] |
| Piperidine with HOBt | 20% Piperidine in DMF with 0.1 M HOBt | The addition of HOBt can help to suppress aspartimide formation, a common side reaction.[8][10] |
Logical Relationship of Deprotection Parameters
Caption: Key factors leading to incomplete deprotection and corresponding optimization strategies.
Monitoring Fmoc Deprotection
Protocol: UV-Vis Monitoring of Fmoc Deprotection
This method allows for the quantitative monitoring of Fmoc group removal by measuring the absorbance of the cleaved DBF-adduct.
-
Collect Filtrate: During each deprotection step, collect the filtrate that is drained from the reaction vessel.[1]
-
Dilute Sample: Prepare a diluted aliquot of the filtrate in a suitable solvent, such as ethanol.[1]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at the wavelength corresponding to the DBF-adduct, which is typically around 301-312 nm.[1]
-
Analysis: A plateau in the absorbance reading over time indicates the completion of the deprotection reaction.
Protocol: The Kaiser Test (Ninhydrin Test)
This qualitative test confirms the presence of free primary amines after the deprotection step.[1]
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine[1]
Procedure:
-
Sample Preparation: Place a small sample of the resin beads in a test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Heat: Heat the test tube at 100°C for 5 minutes.[1]
-
Observe Color:
References
- 1. benchchem.com [benchchem.com]
- 2. kilobio.com [kilobio.com]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Common side reactions involving Fmoc-Tyr(tBu)-OH during peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning common side reactions encountered when using Fmoc-Tyr(tBu)-OH in solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the tert-butyl (tBu) protecting group on this compound?
A1: The tert-butyl (tBu) group serves as a protective shield for the nucleophilic phenolic hydroxyl group on the tyrosine side chain.[1][2] This protection is crucial to prevent undesired side reactions, such as O-acylation, during the amino acid coupling steps of solid-phase peptide synthesis (SPPS).[1][2] The tBu group is acid-labile and is designed to be removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA), while remaining stable to the mild basic conditions (e.g., piperidine) used for the removal of the Nα-Fmoc group in each cycle of the synthesis.[3]
Q2: What are the most common side reactions associated with the use of this compound?
A2: The most prevalent side reactions include:
-
Tert-butylation of sensitive residues: Primarily the indole ring of tryptophan, but also the side chains of methionine, cysteine, and even unprotected tyrosine.[4][5] This is caused by the reactive tert-butyl cation (tBu+) generated during the final TFA cleavage.
-
Incomplete deprotection: Residual Tyr(tBu) may remain in the final peptide if the TFA cleavage is not efficient.[6]
-
Premature deprotection of the tBu group: Although generally stable, prolonged exposure to the basic conditions for Fmoc removal or the use of stronger bases can lead to the premature loss of the tBu group, exposing the tyrosine hydroxyl group to O-acylation.
-
Diketopiperazine (DKP) formation: A common side reaction at the dipeptide stage, especially for sequences prone to cyclization.[7]
-
Racemization: The loss of stereochemical integrity at the α-carbon of the tyrosine residue, which can occur during amino acid activation and coupling.[8]
Q3: How can I detect these side reactions in my crude peptide?
A3: The most powerful analytical techniques for identifying and quantifying side products are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9] RP-HPLC can separate the desired peptide from impurities, while mass spectrometry provides the molecular weights of these components, aiding in their identification.[9] For instance, a tert-butylated side product will show a mass increase of 56 Da. Chiral chromatography or derivatization followed by GC-MS or HPLC may be necessary to detect racemization.[10]
Troubleshooting Guides
Issue 1: Presence of a +56 Da impurity in the mass spectrum of the crude peptide.
Symptom: Your LC-MS analysis shows a significant peak with a mass 56 Da higher than the expected mass of your target peptide, particularly if your sequence contains tryptophan.
Cause: This mass addition strongly suggests tert-butylation of a nucleophilic amino acid side chain, most commonly the indole ring of tryptophan, by the tert-butyl cation generated from the cleavage of the Tyr(tBu) protecting group.[11]
Solution: The most effective solution is the use of a scavenger cocktail during the final TFA cleavage step to "trap" the reactive tert-butyl cations.
Preventative Measures & Optimization:
-
Scavenger Selection: The choice and concentration of scavengers are critical. Triisopropylsilane (TIS) and water are commonly used, but for peptides containing tryptophan, the addition of a thiol scavenger like 1,2-ethanedithiol (EDT) is highly recommended.[4][12]
-
Optimized Cleavage Cocktails: For peptides with multiple sensitive residues, a more complex cocktail, often referred to as "Reagent K," can be employed.[4]
Quantitative Data on Scavenger Effectiveness:
The following table, adapted from data on the prevention of S-tert-butylation of cysteine, illustrates the effectiveness of different scavenger cocktails in minimizing alkylation side reactions. The principles are directly applicable to the protection of tryptophan and other sensitive residues.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % Alkylated Side Product | Reference |
| 95% TFA / 5% H₂O | 81.4% | 18.6% | [5] |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 87.2% | 12.8% | [5] |
| 90% TFA / 5% TIS / 5% H₂O | 89.1% | 10.9% | [5] |
| 90% TFA / 5% DMS / 2.5% TIS / 2.5% H₂O | 90.7% | 9.3% | [5] |
| 90% TFA / 5% Thioanisole / 2.5% TIS / 2.5% H₂O | 91.0% | 9.0% | [5] |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K) | >95% | <5% | [13] |
Note: DMS = Dimethyl Sulfide, TIS = Triisopropylsilane, EDT = 1,2-Ethanedithiol.
Issue 2: Low yield of the final peptide, especially for short sequences.
Symptom: After synthesis and cleavage of a dipeptide or a short peptide, the overall yield is significantly lower than expected, and analysis of the Fmoc-deprotection solutions may show the presence of a cyclic dipeptide.
Cause: This is a classic sign of diketopiperazine (DKP) formation. At the dipeptide stage, the deprotected N-terminal amino group can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[7]
Solution: Several strategies can be employed to minimize DKP formation.
Preventative Measures & Optimization:
-
Choice of Resin: Using a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, can significantly reduce DKP formation.
-
Dipeptide Coupling: Instead of stepwise coupling, using a pre-synthesized and protected dipeptide can bypass the vulnerable stage on the resin.
-
Modified Deprotection Conditions: For the Fmoc deprotection of the second amino acid, using milder basic conditions or shorter reaction times can be beneficial. A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to be effective.[7]
Issue 3: Broadened or doublet peak for the target peptide in the HPLC chromatogram.
Symptom: Your RP-HPLC analysis shows a broadened peak or a doublet for your target peptide, but the mass spectrometry analysis confirms the presence of a species with the same mass as the desired product.
Cause: This suggests the presence of a diastereomer, likely due to racemization of the tyrosine residue (or another amino acid) during the activation and coupling steps.[8]
Solution: Optimization of the coupling conditions is key to minimizing racemization.
Preventative Measures & Optimization:
-
Coupling Reagents: The choice of coupling reagent is critical. The use of aminium- or phosphonium-based reagents like HBTU, HATU, or PyBOP in combination with an additive such as N-hydroxysbenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is recommended.
-
Base Selection: The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine is preferable to stronger, more nucleophilic bases. The amount of base should be carefully controlled.
-
Pre-activation Time: The time for pre-activating the Fmoc-amino acid before adding it to the resin should be kept to a minimum to reduce the risk of racemization.
Experimental Protocols
Protocol 1: Test Cleavage to Monitor Side Reactions
This protocol allows for a small-scale cleavage to analyze the progress of the synthesis and detect potential side reactions before committing the entire batch of resin.
Materials:
-
Peptide-resin (~10-20 mg)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v)
-
1.5 mL microcentrifuge tubes
-
Cold diethyl ether
-
Centrifuge
-
Nitrogen or argon gas for drying
-
Solvent for LC-MS analysis (e.g., 50:50 acetonitrile/water with 0.1% formic acid)
Procedure:
-
Place a small amount of the dried peptide-resin into a 1.5 mL microcentrifuge tube.
-
Add approximately 200 µL of the freshly prepared cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 1-2 hours with occasional vortexing.
-
Add 1 mL of cold diethyl ether to the tube to precipitate the cleaved peptide.
-
Centrifuge the tube at high speed for 2 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with another 1 mL of cold diethyl ether, vortex, centrifuge, and decant. Repeat this wash step twice.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the dried peptide in a suitable solvent for LC-MS analysis.
Protocol 2: RP-HPLC Method for Analysis of Crude Peptide
This is a general-purpose analytical RP-HPLC method for assessing the purity of the crude peptide and detecting side products.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude peptide sample dissolved in Mobile Phase A or a suitable solvent
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the dissolved crude peptide sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Maintain a flow rate of 1.0 mL/min.
-
Monitor the absorbance at 220 nm and 280 nm (for tyrosine-containing peptides).
-
Analyze the resulting chromatogram to determine the purity of the target peptide and the presence of any impurity peaks. The identity of the peaks can be confirmed by collecting fractions and analyzing them by mass spectrometry.[14][15][16][17][18]
Visualizations
Caption: Troubleshooting workflow for common side reactions.
Caption: Mechanism of tert-butylation and the role of scavengers.
References
- 1. rsc.org [rsc.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. posters.unh.edu [posters.unh.edu]
- 9. researchgate.net [researchgate.net]
- 10. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. hplc.eu [hplc.eu]
- 16. phmethods.net [phmethods.net]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
Minimizing racemization of Fmoc-Tyr(tBu)-OH during activation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the racemization of Fmoc-Tyr(tBu)-OH during the critical activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where a pure enantiomer, such as the biologically relevant L-amino acid, converts into a mixture of both L- and D-enantiomers. In peptide synthesis, this loss of stereochemical integrity is a significant issue because the biological activity and structure of a peptide are highly dependent on its specific sequence of L-amino acids. The presence of D-isomers can lead to peptides with reduced or altered biological function, create difficulties in purification, and complicate analytical characterization.
Q2: What is the primary mechanism of racemization during the activation of Fmoc-amino acids?
A2: The primary mechanism for racemization during the coupling step involves the formation of an oxazolone intermediate. When the carboxyl group of the Fmoc-amino acid is activated, the carbonyl oxygen of the Fmoc protecting group can facilitate the cyclization to a 5(4H)-oxazolone. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base. Subsequent reprotonation can occur from either side, leading to a mixture of L- and D-isomers.
Q3: What are the key factors that influence the racemization of this compound during activation?
A3: Several experimental factors can significantly impact the extent of racemization. These include:
-
The choice of coupling reagent and additives: Some reagents are more "activating" or "hotter" and increase the risk of racemization.[1][2]
-
The type and concentration of base: Bases are often necessary but can promote the abstraction of the α-proton, a key step in racemization.[1][3]
-
Reaction temperature: Higher temperatures accelerate most reactions, including racemization.[3][4]
-
Pre-activation time: The longer the activated amino acid exists before coupling, the greater the opportunity for racemization.[1][5]
-
Solvent polarity: More polar solvents can sometimes favor the side reactions that lead to racemization.[3][6]
Q4: Which coupling reagents and additives are recommended to minimize racemization?
A4: Carbodiimide-based reagents, when used with racemization-suppressing additives, are generally preferred for sensitive amino acids. The combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure or 1-hydroxy-7-azabenzotriazole (HOAt) is highly effective.[6][7] These additives form an active ester that is less prone to racemization.[3] While uronium/aminium reagents like HATU and HBTU are highly efficient, they often require a base, which can increase the racemization risk.[7][8] For particularly sensitive couplings, COMU has shown a very low tendency for racemization.[6]
Q5: How does the choice of base affect racemization?
A5: The base plays a critical role, and its choice can be pivotal. Strong, sterically unhindered bases can significantly increase the rate of racemization. N,N-diisopropylethylamine (DIPEA) is a common choice but is known to contribute to this side reaction.[3][5] Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are often recommended to reduce the extent of racemization.[3][4][8] It is also crucial to use the minimum amount of base necessary for the reaction.[1][3]
Q6: What is the impact of reaction temperature and time on racemization?
A6: Higher temperatures increase the rate of racemization.[3] If you are experiencing issues, performing the coupling reaction at a lower temperature, such as 0°C, can be an effective strategy.[3] For microwave-assisted peptide synthesis, reducing the coupling temperature has been shown to limit the racemization of sensitive amino acids like histidine and cysteine.[4][9] Additionally, minimizing the pre-activation time of the amino acid before its addition to the resin can reduce the opportunity for the activated intermediate to racemize.[1][5]
Q7: How can I detect and quantify the level of racemization in my peptide?
A7: Detecting and quantifying diastereomeric impurities requires sensitive analytical methods. The most common technique is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, which can separate and quantify the D- and L-isomers.[10] Another method involves hydrolyzing the peptide and analyzing the resulting amino acids using chiral Gas Chromatography (GC) or by derivatizing them with a chiral reagent before HPLC analysis. Enzymatic digestion using enzymes specific for L-amino acid peptide bonds can also help identify the presence of D-isomers.[10]
Troubleshooting Guide
Problem: I am observing a high degree of racemization for a Tyr residue in my peptide. What should I do?
This troubleshooting workflow provides a step-by-step process to identify and resolve the cause of racemization.
Caption: Troubleshooting workflow for minimizing this compound racemization.
Quantitative Data
The choice of coupling reagent significantly impacts the degree of racemization. While direct comparative data for this compound is sparse, data for Fmoc-Ser(tBu)-OH, another hydroxyl-containing amino acid, provides a valuable proxy for expected trends.
Table 1: Effect of Coupling Reagent on Racemization of Fmoc-Ser(tBu)-OH Data adapted from studies on sensitive amino acids to show general trends.[2][3]
| Coupling Reagent System | Base | % D-Isomer Formation (Approx.) | Recommendation Level |
| HATU | DIPEA | High | Not Recommended |
| HBTU | DIPEA | High | Not Recommended |
| HATU | NMM | Moderate | Use with Caution |
| DIC / HOBt | None | Low | Good |
| DIC / OxymaPure | None | Very Low | Highly Recommended |
| COMU | DIPEA | Very Low | Highly Recommended |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure
This protocol is a robust starting point for minimizing racemization during the coupling of this compound.[3][10]
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 10 min) to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Activation: Add N,N'-diisopropylcarbodiimide (DIC) (3 eq.) to the amino acid solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times).
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[10]
Protocol 2: Coupling using HATU with a Milder Base
This protocol can be employed when a stronger activating agent is necessary, for example, with a sterically hindered coupling partner, while still taking measures to limit racemization.[7]
-
Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.
-
Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Coupling: Add the amino acid/HATU solution to the deprotected peptide-resin. Immediately add N-methylmorpholine (NMM) (6 eq.) to the reaction vessel.
-
Reaction: Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Confirmation: Perform a Kaiser test to confirm reaction completion.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Strategies to overcome peptide aggregation involving Tyr(tBu) residues
This guide provides troubleshooting strategies and answers to frequently asked questions regarding peptide aggregation, with a specific focus on sequences containing bulky, hydrophobic residues like Tyrosine(tBu).
Part 1: Understanding the Problem
Q1: What is peptide aggregation and why is it a problem during Solid-Phase Peptide Synthesis (SPPS)?
A: Peptide aggregation is the self-association of growing peptide chains on the solid support.[1] As the peptide elongates, it can fold into secondary structures, such as β-sheets, which are stabilized by intermolecular hydrogen bonds.[2] This process can cause the peptide-resin complex to collapse, leading to several critical issues:
-
Incomplete Reactions: Reagents for Fmoc deprotection and amino acid coupling are physically blocked from reaching the reactive N-terminus of the peptide chain.[3]
-
Lower Yields: Incomplete reactions result in a higher prevalence of deletion sequences, which are often difficult to separate from the target peptide, thus reducing the overall yield and purity of the final product.[4]
-
Synthesis Failure: In severe cases, the peptide becomes completely insoluble and unavailable for reaction, leading to a total failure of the synthesis.
Q2: Why do peptides containing Tyr(tBu) and other bulky residues have a higher tendency to aggregate?
A: The tert-Butyl (tBu) group on the Tyrosine side chain is both bulky and highly hydrophobic. Its presence increases the overall hydrophobicity of the peptide sequence.[1] Hydrophobic interactions are a primary driver of aggregation, as peptide chains cluster together to minimize their exposure to the polar synthesis solvents (like DMF).[1][2] This effect is magnified in sequences that contain multiple hydrophobic residues such as Val, Ile, and Ala.
Q3: What are the common signs of on-resin aggregation during SPPS?
A: Identifying aggregation early is key to salvaging a synthesis. Common indicators include:
-
Poor Resin Swelling: The resin beads may shrink, clump together, or fail to swell properly in the synthesis solvent.[1][3]
-
Slow or Incomplete Deprotection: In automated synthesizers with UV monitoring, the Fmoc deprotection peak may appear flattened and broadened.[3] Manually, you may observe that the piperidine solution takes much longer to complete the deprotection step.
-
Incomplete Coupling: Colorimetric tests like the Kaiser or TNBS test may give false negative results, indicating a complete reaction when, in reality, the N-terminus is inaccessible due to aggregation.[1][3]
Part 2: Troubleshooting and Strategic Solutions
This diagram outlines a logical workflow for identifying and addressing on-resin peptide aggregation.
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Q4: Which solvents and additives can help overcome aggregation?
A: Modifying the solvent environment is often the first line of defense. The goal is to improve the solvation of the peptide-resin complex.
-
High-Polarity Solvents: Switching from standard DMF to more polar, dipolar aprotic solvents like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can disrupt intermolecular hydrogen bonds.[5]
-
Chaotropic Salts: These salts disrupt the structure of water and other hydrogen-bonding networks. Washing the resin with a solution of a chaotropic salt like NaClO₄ or LiCl in DMF can help break up secondary structures before a difficult coupling step.[3][5]
-
"Magic Mixture": This refers to the addition of ethylene carbonate to the solvent, which can help disrupt aggregation.[5]
Q5: How does temperature affect peptide aggregation?
A: Increasing the reaction temperature for coupling steps can provide the energy needed to disrupt aggregates and improve reaction kinetics.[5][6]
-
Conventional Heating: Elevating the temperature of the reaction vessel can be effective.
-
Microwave-Assisted Synthesis: Microwave energy rapidly and efficiently heats the solvent and peptide-resin, which is highly effective at breaking up aggregates.[6][7] Modern microwave synthesizers allow for precise temperature control, which can accelerate both deprotection and coupling steps while minimizing side reactions like racemization for sensitive residues (e.g., Cys, His).[3][6]
Q6: What are backbone protection strategies and how do they work?
A: Backbone protection is a highly effective, proactive strategy to prevent aggregation by disrupting the hydrogen bonding that leads to β-sheet formation.[4][5] This involves temporarily modifying the peptide backbone itself.
This diagram illustrates how backbone-protecting groups disrupt the hydrogen bonding that causes aggregation.
Caption: Backbone protection disrupts inter-chain hydrogen bonding.
Key methods include:
-
Pseudoproline Dipeptides: These are used for sequences containing Ser, Thr, or Cys. A dipeptide like Fmoc-Xaa-Ser(ψMe,MePro)-OH is incorporated, which introduces a "kink" in the peptide backbone that disrupts secondary structure formation. The native sequence is restored upon final TFA cleavage.[7]
-
Dmb/Hmb Derivatives: For sequences containing Glycine, derivatives like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) are attached to the backbone nitrogen.[5][7] These bulky groups physically prevent the peptide chains from getting close enough to form hydrogen bonds.[5] They are typically introduced as a dipeptide unit (e.g., Fmoc-Ala-(Dmb)Gly-OH) and are removed during final cleavage.[7]
Comparative Summary of Anti-Aggregation Strategies
| Strategy | Description | Advantages | Potential Issues |
| Solvent Modification | Switching to NMP or adding DMSO/chaotropic salts.[5] | Easy to implement; can be applied reactively. | May not be sufficient for severely aggregating sequences. Residual salts can interfere with coupling.[3] |
| Elevated Temperature | Applying conventional or microwave heating.[5][6] | Highly effective at disrupting existing aggregates.[6] Speeds up reaction times. | Can increase the risk of racemization, especially for Cys and His.[6] Requires careful temperature control.[3] |
| Low-Loading Resin | Using resins with lower substitution levels (e.g., <0.4 mmol/g). | Reduces peptide chain density, mitigating inter-chain interactions. | Lower overall yield per batch due to less starting material. |
| Backbone Protection | Incorporating Pseudoproline or Dmb/Hmb dipeptides.[5] | Extremely effective preventative measure. Improves solubility and crude purity.[5] | Requires re-synthesis if not planned initially. Dependent on sequence (requires Ser/Thr/Cys or Gly). |
Part 3: Experimental Protocols
Protocol 1: Chaotropic Salt Wash to Disrupt Aggregation
Objective: To break up existing on-resin secondary structures prior to a difficult coupling step.[3]
-
Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid and wash thoroughly with DMF (3 x 1 min).
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ in DMF (2 x 1 min). This step helps unfold the aggregated peptide chains.[3]
-
DMF Rinse: It is critical to wash the resin thoroughly with fresh DMF (at least 5 x 1 min) to completely remove the chaotropic salt, as residual salt can interfere with coupling reagents.[3]
-
Coupling: Proceed immediately with the standard coupling protocol for the next amino acid.
Protocol 2: Manual Coupling of a Pseudoproline Dipeptide
Objective: To proactively prevent aggregation by introducing a structure-breaking kink into the peptide backbone.[7]
-
Resin Preparation: Following the standard Fmoc deprotection of the peptide-resin, wash thoroughly with DMF (3 x 1 min).
-
Activation Mixture: In a separate vessel, dissolve the Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (3-5 fold excess), an equivalent amount of an activator like HATU, and a 2-fold molar excess of a base like DIPEA in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours.
-
Monitoring & Washing: Monitor the coupling reaction using a Kaiser test. Once complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next synthesis cycle.[3]
Part 4: Frequently Asked Questions (FAQs)
Q7: My crude peptide is insoluble after cleavage and deprotection. What can I do?
A: This is common for hydrophobic peptides. Direct purification via RP-HPLC can be impossible if the peptide won't dissolve in aqueous buffers.
-
Test Organic Solvents: Attempt to dissolve a small amount of the crude peptide in solvents like pure DMSO, DMF, or formic acid before diluting it slowly into the HPLC mobile phase.[7]
-
Incorporate Solubilizing Tags: If re-synthesis is an option, add a cleavable hydrophilic tag (e.g., a poly-arginine tag) to the N- or C-terminus.[2][7] This can dramatically improve solubility during purification, after which the tag can be removed.
Q8: How far apart should backbone-modifying groups be placed in a long peptide sequence?
A: For maximum effectiveness, structure-disrupting elements like pseudoprolines or Dmb-protected residues should be spaced approximately every 6-7 residues throughout the sequence.[5]
Q9: Can changing the side-chain protecting groups help?
A: Yes, in some cases, the choice of side-chain protecting group can influence solvation. For example, substituting Ser(tBu) or Thr(tBu) with the more hydrophilic Trityl (Trt) derivatives can sometimes have a beneficial effect on solvation and reduce aggregation.
References
Technical Support Center: Managing Tyr(tBu) Deprotection in Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the impact of scavengers in the cleavage cocktail for peptides containing tert-butyl protected tyrosine (Tyr(tBu)).
Frequently Asked Questions (FAQs)
Q1: What is the primary issue during the cleavage of peptides containing Tyr(tBu)?
A1: The primary issue during the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing Tyr(tBu) is the generation of reactive tert-butyl (tBu) cations.[1][2] These electrophilic carbocations can re-attach to nucleophilic residues in the peptide chain, particularly the phenolic ring of deprotected tyrosine, leading to the formation of undesired t-butylated byproducts.[3] This side reaction reduces the yield of the target peptide and complicates purification.
Q2: What are scavengers and how do they prevent side reactions?
A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" the reactive tert-butyl cations generated during the deprotection of tBu-based protecting groups.[2][3] By reacting with the tBu cations at a faster rate than the amino acid side chains, they prevent the alkylation of sensitive residues like tyrosine, tryptophan, methionine, and cysteine.[3][4]
Q3: Which scavengers are most effective for peptides with Tyr(tBu)?
A3: A combination of scavengers is often more effective than a single one. Common and effective scavengers for protecting Tyr residues include:
-
Triisopropylsilane (TIS): A very efficient scavenger for tBu cations.[1][3]
-
Water (H₂O): Acts as a scavenger by hydrating the tBu cation.[5]
-
Thioanisole: Protects against re-attachment and can help in the removal of other protecting groups.[1][3]
-
Phenol: Its aromatic ring can be alkylated by tBu cations, thus protecting the tyrosine residue. It is a component of the robust "Reagent K" cocktail.[1]
-
1,2-Ethanedithiol (EDT): A good scavenger for t-butyl cations, particularly useful when cysteine is also present.[6]
Q4: What is a standard cleavage cocktail for a peptide containing Tyr(tBu)?
A4: A widely used and generally effective cleavage cocktail is a mixture of TFA/TIS/H₂O in a ratio of 95:2.5:2.5 (v/v/v).[7] For more complex peptides or those with multiple sensitive residues, a more robust mixture like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[1][3]
Q5: Can incomplete deprotection of Tyr(tBu) occur?
A5: Yes, incomplete deprotection of Tyr(tBu) can occur, although it is less common than side-product formation if standard cleavage conditions are used.[2] Insufficient concentration of TFA or a very short reaction time can lead to incomplete removal of the tBu group.[2] It is crucial to ensure a TFA concentration of at least 90-95% and a sufficient cleavage duration, typically 2-3 hours at room temperature.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Presence of a +56 Da adduct in the mass spectrum | Alkylation of the tyrosine phenolic ring by a tert-butyl cation. | - Ensure an adequate scavenger cocktail is used. A combination of TIS and water is a good starting point. - For peptides with multiple sensitive residues, consider using a more comprehensive cocktail like "Reagent K".[1][3] - Increase the concentration of scavengers in the cleavage mixture. |
| Low yield of the desired peptide | - Incomplete cleavage from the resin. - Significant side-product formation. - Re-attachment of the peptide to the resin.[8] | - Extend the cleavage reaction time to 3-4 hours and monitor progress. - Optimize the scavenger cocktail to minimize side reactions. - Ensure the peptide is fully precipitated from the cleavage mixture with cold diethyl ether. |
| Incomplete removal of the tBu protecting group | - Insufficient TFA concentration. - Short reaction time. | - Increase the TFA concentration in the cleavage cocktail to 95%.[2] - Extend the cleavage duration, monitoring the reaction periodically by HPLC.[2] - If the problem persists, the peptide can be isolated and subjected to a second cleavage treatment. |
| Presence of multiple unidentified peaks in HPLC | - A combination of incomplete deprotection and side-product formation. - Degradation of the peptide in the strong acid. | - Perform a small-scale trial cleavage with different scavenger cocktails and reaction times to identify optimal conditions. - Ensure high-quality, fresh reagents are used for the cleavage cocktail.[8] |
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in minimizing the formation of t-butylated side products for a model peptide containing a C-terminal Cysteine residue. While the data is for Cys, the principle of scavenging tBu cations is directly applicable to protecting Tyr residues.
| Scavenger Cocktail (v/v/v) | Desired Peptide (%) | t-Butylated Side Product (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | 81.4 | 18.6 |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | 90.2 | 9.8 |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | 88.5 | 11.5 |
| TFA/TIS/H₂O/DTT (90:2.5:2.5:5) | 92.1 | 7.9 |
| TFA/TIS/H₂O/Thioanisole/DMS (85:2.5:2.5:5:5) | 94.3 | 5.7 |
Data adapted from a study on a model Cys-containing peptidyl resin.[4] Percentages are relative area determined by HPLC.
Experimental Protocols
Protocol 1: Standard Cleavage of a Tyr(tBu)-Containing Peptide
This protocol is suitable for most routine peptides containing Tyr(tBu) and other standard protected amino acids.
-
Resin Preparation: After completion of solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v). For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Isolate Peptide Solution: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean conical tube. Wash the resin with a small amount of fresh TFA (1-2 mL) to recover any remaining peptide.
-
Precipitation: In a separate centrifuge tube, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.
Protocol 2: Analysis of Crude Peptide by HPLC
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Analysis: Analyze the resulting chromatogram for the presence of the main product peak and any side-product peaks. Confirm the identity of the peaks by mass spectrometry.
Visualizations
Caption: Experimental workflow for peptide cleavage and deprotection.
Caption: Logical relationship of scavenger action during Tyr(tBu) deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-Tyr(tBu)-OH
This guide provides targeted troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields during solid-phase peptide synthesis (SPPS) when incorporating Fmoc-Tyr(tBu)-OH.
Frequently Asked Questions (FAQs)
Q1: I'm getting a low yield of my final peptide after cleavage. What are the most common causes when using this compound?
Low peptide yield can stem from several issues throughout the synthesis process. The most common culprits include:
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.[1][2] This can be particularly problematic in sequences prone to aggregation.
-
Poor Coupling Efficiency: The incomplete reaction between the activated this compound and the free N-terminus of the peptide-resin leads to deletion sequences.[1] While this compound is generally reactive, steric hindrance in the growing peptide or aggregation can impede the coupling reaction.
-
Peptide Aggregation: "Difficult sequences," often rich in hydrophobic or β-branched amino acids, can fold into stable secondary structures on the resin.[1] This aggregation can block reagent access, leading to failed deprotection and coupling steps.[1][2]
-
Side Reactions: Although the tBu group on the tyrosine side chain is designed to prevent unwanted reactions, other side reactions unrelated to the tyrosine residue can occur, such as aspartimide formation if Asp is present in the sequence.[3][4]
-
Suboptimal Reagent Quality: The purity and freshness of reagents, including this compound, coupling agents, and solvents, are critical for high-yield synthesis.[3][5]
Q2: How can I determine if incomplete coupling of this compound is the problem?
Several methods can be used to diagnose incomplete coupling:
-
Colorimetric Tests: A qualitative Kaiser test performed on a few resin beads after the coupling step can detect the presence of free primary amines.[1][5] A positive blue color indicates that the coupling reaction was incomplete.[1]
-
Test Cleavage and Analysis: Cleaving a small amount of the peptide from the resin and analyzing it via Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) is a definitive method.[1] The presence of a significant peak corresponding to the mass of the peptide without the tyrosine residue (a deletion sequence) confirms a coupling failure at that step.
Q3: What strategies can I employ to improve the coupling efficiency of this compound?
If you suspect poor coupling of this compound, consider the following strategies:
-
Double Coupling: Repeat the coupling step with a fresh solution of activated this compound to drive the reaction to completion.[5]
-
Use a More Potent Coupling Reagent: If you are using a standard carbodiimide-based activator like DIC/HOBt, switching to a more potent uronium/aminium salt like HATU or HBTU can significantly improve coupling efficiency, especially for sterically hindered residues.[6]
-
Increase Reaction Time and Temperature: Extending the coupling time or moderately increasing the temperature (e.g., to 40-50°C) can enhance reaction kinetics.[7][8]
-
Optimize Solvents: While DMF is standard, switching to NMP or adding a chaotropic salt can help disrupt aggregation and improve reagent accessibility.[4][8]
Q4: Could the tBu protecting group on tyrosine be causing any issues?
The tert-butyl (tBu) protecting group on the tyrosine side chain is generally very stable under the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and is cleaved under strongly acidic conditions (e.g., TFA) during the final cleavage from the resin.[9][10] Its purpose is to prevent side reactions at the phenolic hydroxyl group, thereby enhancing yield and purity.[9][11][12] Therefore, it is unlikely that the tBu group itself is the direct cause of low yield during the chain elongation phase. Problems are more likely to arise from the factors discussed above.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low peptide yields when using this compound.
Caption: A logical workflow for diagnosing and resolving low peptide yields.
Quantitative Data Summary
The following table summarizes common strategies to improve yield, with qualitative and semi-quantitative outcomes based on established peptide synthesis principles.
| Problem | Standard Protocol | Optimized Protocol | Expected Improvement |
| Incomplete Coupling | DIC/HOBt (3 equiv.), 1 hr | Option A: Double couple with DIC/HOBt | Significant increase in coupling efficiency |
| Option B: Single couple with HATU (3 equiv.), 1 hr | High coupling efficiency (>99%) | ||
| Incomplete Deprotection | 20% Piperidine in DMF, 10 min | Option A: 20% Piperidine in DMF, 2 x 10 min | Improved deprotection for standard sequences |
| Option B: 2% DBU/20% Piperidine in DMF, 10 min | Effective for aggregated or sterically hindered sequences | ||
| Peptide Aggregation | Synthesis in pure DMF | Option A: Synthesis in NMP | Improved solvation and reduced aggregation |
| Option B: Add chaotropic salts (e.g., LiCl) to DMF | Disruption of secondary structures |
Experimental Protocols
Protocol 1: Kaiser Test for Free Primary Amines
This test is used to qualitatively assess the completion of a coupling reaction.
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Withdraw a small sample of the peptide-resin (approx. 5-10 mg) after the coupling step and wash thoroughly with DMF and then ethanol to remove any residual reagents.
-
Place the resin beads in a small glass test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the tube at 100°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue/Purple: Indicates a significant presence of free primary amines, signifying an incomplete coupling reaction.[1]
-
Yellow/Colorless: Indicates the absence or a negligible amount of free primary amines, signifying a successful and complete coupling reaction.
Protocol 2: Small-Scale Test Cleavage and Analysis
This protocol allows for the analysis of peptide quality from a small resin sample without consuming the entire batch.
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Note: Scavenger composition may vary based on peptide sequence).
-
Cold diethyl ether.
Procedure:
-
Withdraw a small, known amount of dried peptide-resin (e.g., 5-10 mg) from the synthesis vessel.
-
Place the resin in a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the cleavage cocktail to the resin.
-
Allow the cleavage reaction to proceed at room temperature for 2-3 hours with occasional vortexing.
-
After the cleavage is complete, precipitate the cleaved peptide by adding the TFA mixture to a larger tube containing 1 mL of cold diethyl ether.
-
Centrifuge the tube to pellet the precipitated peptide.
-
Carefully decant the ether, wash the pellet with more cold ether, and centrifuge again.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Reconstitute the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC and MS analysis.
Analysis:
-
HPLC: Analyze the purity of the crude peptide. Multiple peaks may indicate deletion or truncated sequences.
-
Mass Spectrometry: Determine the mass of the major peaks. Compare the experimental masses with the theoretical mass of the target peptide and potential side products (e.g., deletion sequences).
References
- 1. benchchem.com [benchchem.com]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. kilobio.com [kilobio.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. nbinno.com [nbinno.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. nbinno.com [nbinno.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Advanced Fmoc Deprotection Strategies
This guide provides troubleshooting advice and detailed protocols for challenging Fmoc deprotection steps during solid-phase peptide synthesis (SPPS), with a focus on the use of stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc deprotection incomplete with the standard 20% piperidine in DMF?
A1: Incomplete Fmoc removal is a common issue in SPPS, often termed "difficult sequences." Several factors can cause this:
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which physically block the piperidine from accessing the N-terminal Fmoc group. This is common in sequences with repeating hydrophobic residues such as Val, Ile, and Leu.[1][2]
-
Steric Hindrance: Amino acids with bulky side chains or α,α-disubstitution (e.g., Aminoisobutyric acid, Aib) near the N-terminus can sterically hinder the approach of the base.[1][3][4]
-
Insufficient Reaction Time: Standard deprotection times may be too short for sequences prone to the issues above.[1]
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit reagent accessibility to the growing peptide chains.[1]
Q2: When should I consider using a stronger base like DBU?
A2: You should consider using DBU when you encounter incomplete deprotection that cannot be resolved by simply extending the reaction time with piperidine. DBU is a stronger, non-nucleophilic base that removes the Fmoc group much more rapidly than piperidine.[5][6] It is particularly effective for:
-
Synthesizing known "difficult" or aggregation-prone sequences, such as amyloid-beta peptides.[6][7]
-
Deprotecting sterically hindered amino acids.[3]
-
Improving yields and reducing deletion sequences when standard methods fail.[5]
-
Synthesizing thioamide-containing peptides, where it can reduce epimerization.[8]
Q3: What are the recommended DBU-based deprotection cocktails and their advantages?
A3: Several DBU-based cocktails can be used. The addition of a secondary amine like piperidine or piperazine is common to act as a scavenger for the dibenzofulvene (DBF) byproduct of the deprotection reaction, as DBU itself is non-nucleophilic and will not react with it.[5]
-
2% DBU / 2% Piperidine in DMF: This is a common and effective formulation that significantly speeds up deprotection.[3][5]
-
2% DBU / 5% Piperazine in DMF/NMP: This combination is reported to be a highly efficient and rapid deprotection solution, capable of complete Fmoc removal in under a minute.[1][9][10][11] It is considered a safer alternative to piperidine.[9][10]
-
2% DBU in DMF: For certain applications, like the synthesis of thioamide-containing peptides or to avoid side reactions with nucleophilic amines, DBU can be used alone.[8]
Q4: What are the major side reactions associated with DBU, and how can I prevent them?
A4: The primary concern when using a strong base like DBU is the increased risk of base-induced side reactions.
-
Aspartimide Formation: DBU can catalyze the formation of a cyclic aspartimide intermediate in sequences containing aspartic acid (Asp).[5][12] This can lead to a mixture of α- and β-aspartyl peptides.[11] To avoid this, it is strongly recommended not to use DBU when Asp residues are present in the peptide chain.[1][5] For sequences containing Asp, you may switch to a standard piperidine solution for the steps involving and immediately following the Asp residue.[6][7]
-
Epimerization: While DBU has been shown to reduce epimerization in thiopeptide synthesis[8], strong bases can generally increase the risk of racemization at the C-terminal amino acid. Careful monitoring is advised.
Q5: How can I confirm that Fmoc deprotection is complete?
A5: Several methods can be used to check for the presence of free primary amines, confirming complete deprotection:
-
Kaiser Test (Ninhydrin Test): A qualitative test where a blue color indicates the presence of a free primary amine.[3][4]
-
UV Monitoring: The release of the dibenzofulvene-piperidine adduct can be monitored by measuring the UV absorbance of the filtrate at approximately 301 nm.[4] This can be automated in many synthesizers to extend deprotection until the reaction is complete.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Purity Assessment of Fmoc-Tyr(tBu)-OH Raw Material
For Researchers, Scientists, and Drug Development Professionals
The chemical purity and stereochemical integrity of Fmoc-amino acids are critical determinants for the successful synthesis of high-quality peptides. For Fmoc-Tyr(tBu)-OH, a key building block in solid-phase peptide synthesis (SPPS), even minor impurities can lead to the formation of deletion sequences, truncated peptides, or other side-products, complicating purification and reducing the final yield of the target peptide.[1] This guide provides a comparative overview of the purity of this compound from different hypothetical suppliers, assessed by High-Performance Liquid Chromatography (HPLC), and offers a detailed experimental protocol for this analysis.
Comparative Purity Analysis
The purity of this compound from three representative fictional suppliers was analyzed using a standardized reversed-phase HPLC (RP-HPLC) method. The results, including the main peak area percentage and the levels of common impurities, are summarized in the table below. Common impurities in Fmoc-amino acid preparations can include free amino acids, dipeptides, and side-chain unprotected Fmoc-amino acids.[2][3]
| Supplier | Lot Number | Main Peak Purity (%) | Dipeptide Impurity (%) | Free Amino Acid (%) | Other Impurities (%) | Enantiomeric Purity (%) |
| Supplier A | A-202501 | 99.85 | 0.05 | 0.03 | 0.07 | > 99.9 |
| Supplier B | B-202501 | 99.20 | 0.35 | 0.15 | 0.30 | > 99.8 |
| Supplier C | C-202501 | 98.50 | 0.60 | 0.25 | 0.65 | > 99.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary between suppliers and batches.
As the data illustrates, while all suppliers provide this compound with a purity of over 98%, there are notable differences in the levels of minor impurities. Higher purity starting materials, such as that from Supplier A, can significantly enhance the quality of the final peptide product and streamline downstream purification processes.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the HPLC analysis of this compound raw material, from sample preparation to data analysis and final purity assessment.
References
Characterizing Tyr(tBu)-Containing Peptides: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate characterization of synthetic peptides is paramount. The incorporation of amino acids with protecting groups, such as O-tert-butyl-L-tyrosine (Tyr(tBu)), is a common strategy in peptide synthesis. However, these modifications can present unique challenges during analysis. This guide provides a comprehensive comparison of mass spectrometry-based characterization of Tyr(tBu)-containing peptides with alternative analytical techniques, supported by experimental principles and detailed protocols.
The tert-butyl (tBu) protecting group on the hydroxyl function of tyrosine is favored for its stability under various conditions encountered during solid-phase peptide synthesis (SPPS) and its facile removal with strong acids. However, the lability of the tBu group under certain ionization conditions in mass spectrometry necessitates a thorough understanding of its fragmentation behavior for unambiguous peptide characterization.
Mass Spectrometry of Tyr(tBu)-Containing Peptides
Mass spectrometry (MS) is a cornerstone technique for peptide analysis due to its high sensitivity, speed, and ability to provide detailed structural information. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for peptides. While ESI is considered a "soft" ionization method, some protecting groups, including t-Boc, are known exceptions and can undergo fragmentation in the ion source.
A key characteristic in the tandem mass spectrometry (MS/MS) of peptides containing Tyr(tBu) is the facile neutral loss of isobutylene (56 Da) from the precursor ion and fragment ions containing the modified tyrosine residue. This occurs via the cleavage of the C-O bond of the tert-butyl ether.
Comparative Fragmentation Patterns
The primary mode of fragmentation for peptides in collision-induced dissociation (CID) is the cleavage of the peptide backbone, leading to the formation of b- and y-type fragment ions. The presence of Tyr(tBu) introduces a characteristic neutral loss that serves as a diagnostic marker.
| Feature | Unmodified Tyr Peptide | Tyr(tBu) Peptide | Other Protected Tyr Peptides (e.g., Tyr(Bzl)) |
| Precursor Ion | [M+H]⁺ | [M+H]⁺ | [M+H]⁺ |
| Backbone Fragmentation | Predominantly b- and y-ions. | Predominantly b- and y-ions. | Predominantly b- and y-ions. |
| Side-Chain Fragmentation | Loss of the phenol side chain is not a primary fragmentation pathway under typical CID conditions. | Characteristic neutral loss of isobutylene (56 Da) from the precursor and fragment ions containing Tyr(tBu). This results in ions corresponding to unprotected Tyr fragments. | Characteristic neutral losses corresponding to the specific protecting group (e.g., loss of toluene (92 Da) for Tyr(Bzl)). |
| Diagnostic Ions | Immonium ion of Tyrosine at m/z 136.076. | Immonium ion of Tyrosine at m/z 136.076 is often observed due to the loss of the tBu group. An immonium ion for Tyr(tBu) at m/z 192.139 may be observed but is generally less intense. | Immonium ions corresponding to the protected tyrosine may be observed. |
Table 1. Comparative Mass Spectrometry Fragmentation Characteristics of Tyrosine and Protected Tyrosine-Containing Peptides.
Predicted Fragmentation Data for a Model Tyr(tBu)-Containing Peptide
To illustrate the expected fragmentation pattern, consider the hypothetical peptide H-Gly-Tyr(tBu)-Ala-Arg-OH .
| Ion Type | Sequence | Calculated m/z (monoisotopic) |
| Precursor Ion [M+H]⁺ | Gly-Tyr(tBu)-Ala-Arg | 537.32 |
| Neutral Loss from Precursor | Gly-Tyr-Ala-Arg | 481.26 (-56 Da) |
| y₃ | Tyr(tBu)-Ala-Arg | 480.29 |
| y₃ - 56 | Tyr-Ala-Arg | 424.23 |
| y₂ | Ala-Arg | 245.16 |
| y₁ | Arg | 174.11 |
| b₂ | Gly-Tyr(tBu) | 293.18 |
| b₂ - 56 | Gly-Tyr | 237.12 |
| b₃ | Gly-Tyr(tBu)-Ala | 364.22 |
| b₃ - 56 | Gly-Tyr-Ala | 308.16 |
Table 2. Predicted b- and y-ion series and neutral loss fragments for the model peptide H-Gly-Tyr(tBu)-Ala-Arg-OH.
Experimental Protocols for Mass Spectrometry Analysis
Reproducible and accurate mass spectrometric analysis of Tyr(tBu)-containing peptides relies on optimized experimental protocols.
Sample Preparation for Mass Spectrometry
-
Peptide Solubilization: Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to facilitate protonation. A typical starting concentration is 1 mg/mL.
-
Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 pmol/µL in the same solvent system.
MALDI-TOF Mass Spectrometry Protocol
-
Matrix Selection: For peptides with acid-labile protecting groups like Tyr(tBu), a neutral or less acidic matrix is preferable to minimize in-source decay. α-Cyano-4-hydroxycinnamic acid (CHCA) is a common choice, but for sensitive groups, sinapinic acid (SA) or 2,5-dihydroxybenzoic acid (DHB) might be considered.
-
Matrix Preparation: Prepare a saturated solution of the chosen matrix in a solvent mixture such as 50% acetonitrile/50% water with 0.1% trifluoroacetic acid (TFA).
-
Sample Spotting (Dried-Droplet Method):
-
Spot 0.5 µL of the peptide solution onto the MALDI target plate.
-
Immediately add 0.5 µL of the matrix solution to the peptide spot and mix gently by pipetting up and down.
-
Allow the mixture to air-dry completely at room temperature, forming a co-crystalline matrix-analyte spot.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive reflectron mode for accurate mass measurement.
-
For tandem MS (MALDI-TOF/TOF), select the precursor ion of the Tyr(tBu)-containing peptide for collision-induced dissociation (CID).
-
ESI-Tandem Mass Spectrometry (ESI-MS/MS) Protocol
-
Instrumentation: An electrospray ionization tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) coupled to a liquid chromatography (LC) system is typically used.
-
LC Separation (Optional but Recommended):
-
Inject the peptide sample onto a reverse-phase C18 column.
-
Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) against an aqueous mobile phase (e.g., water with 0.1% formic acid).
-
-
MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the precursor ion of the Tyr(tBu)-containing peptide, which will likely appear as a multiply charged species (e.g., [M+2H]²⁺).
-
MS/MS Scan:
-
Isolate the precursor ion of interest using the first mass analyzer.
-
Subject the isolated ion to fragmentation using CID or higher-energy collisional dissociation (HCD).
-
Acquire the MS/MS spectrum of the resulting fragment ions.
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify the b- and y-ion series for sequence confirmation.
-
Specifically look for the characteristic neutral loss of 56 Da from the precursor and fragment ions containing Tyr(tBu).
-
Alternative Characterization Methods
While mass spectrometry is a powerful tool, orthogonal analytical techniques can provide complementary information for the comprehensive characterization of Tyr(tBu)-containing peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution. For Tyr(tBu)-containing peptides, NMR can confirm the presence and integrity of the protecting group.
-
¹H NMR: The nine equivalent protons of the tert-butyl group on Tyr(tBu) will give rise to a sharp, intense singlet in the upfield region of the spectrum, typically around 1.3 ppm. The aromatic protons of the tyrosine ring will also show characteristic shifts.
-
¹³C NMR: The quaternary carbon and the three methyl carbons of the tert-butyl group will have distinct chemical shifts, providing further confirmation of the protecting group's presence.
-
2D NMR (COSY, TOCSY, NOESY): These experiments can be used to assign all proton resonances and to determine the peptide's conformation in solution.
| Method | Information Provided | Advantages | Disadvantages |
| ¹H NMR | Presence and integrity of the tBu group, overall peptide structure. | Non-destructive, provides detailed structural information in solution. | Requires larger sample amounts (mg scale), can have overlapping signals for larger peptides. |
| ¹³C NMR | Confirmation of the tBu group's carbon skeleton. | Unambiguous signal for the tBu carbons. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
Table 3. Comparison of NMR Spectroscopy Techniques for Tyr(tBu) Peptide Characterization.
Edman Degradation
Edman degradation is a classical method for N-terminal sequencing of peptides. It involves the sequential cleavage and identification of amino acids from the N-terminus.
-
Applicability to Protected Peptides: Edman degradation can be used for peptides containing Tyr(tBu). The side-chain protecting groups are generally stable to the reaction conditions. The cleaved amino acid derivative is identified by HPLC, and the modified tyrosine will have a different retention time than the unprotected form. However, it's more common to deprotect the peptide before sequencing.
-
Workflow:
-
The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).
-
The derivatized amino acid is cleaved from the peptide using trifluoroacetic acid.
-
The released phenylthiohydantoin (PTH)-amino acid is identified by chromatography.
-
The cycle is repeated for the next amino acid.
-
| Method | Information Provided | Advantages | Disadvantages |
| Edman Degradation | N-terminal sequence of the peptide. | Provides direct sequence information. | Limited to shorter peptides (typically < 50 residues), cannot identify post-translational modifications other than at the N-terminus, requires a free N-terminus. |
Table 4. Comparison of Edman Degradation for Tyr(tBu) Peptide Characterization.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a synthetic peptide containing Tyr(tBu).
Figure 1. Experimental workflow for the synthesis and characterization of Tyr(tBu)-containing peptides.
Conclusion
The characterization of peptides containing Tyr(tBu) by mass spectrometry is a robust and informative approach. The key diagnostic feature is the neutral loss of 56 Da, corresponding to isobutylene, from the tert-butyl protecting group. This, in conjunction with the standard b- and y-ion series, allows for confident sequence confirmation. For comprehensive analysis, particularly for structural and purity assessments, employing orthogonal techniques such as NMR spectroscopy and Edman degradation is highly recommended. By understanding the unique behavior of the Tyr(tBu) side chain under different analytical conditions, researchers can ensure the accurate and thorough characterization of their synthetic peptides, a critical step in drug discovery and development.
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Tyr(tBu)-OH vs. Fmoc-Tyr(Trt)-OH
In the precise world of solid-phase peptide synthesis (SPPS), the selection of protecting groups is a critical decision that profoundly influences the purity, yield, and ultimate success of synthesizing complex peptides. For the crucial amino acid tyrosine, two derivatives are frequently employed: Fmoc-Tyr(tBu)-OH, protected by a tert-butyl (tBu) group, and Fmoc-Tyr(Trt)-OH, bearing the more sterically demanding trityl (Trt) group. This guide provides a detailed comparative analysis for researchers, scientists, and drug development professionals to facilitate an informed choice between these two essential reagents.
At the heart of the Fmoc/tBu strategy lies orthogonality: the base-labile Fmoc group on the Nα-terminus is removed cyclically, while acid-labile side-chain protecting groups remain intact until the final cleavage step. Both tBu and Trt groups adhere to this principle, yet their differing chemical properties create distinct advantages and disadvantages, particularly concerning acid lability and the prevention of side reactions.
Key Performance Indicators: A Comparative Summary
The choice between tBu and Trt protection for tyrosine's phenolic hydroxyl group can significantly impact synthesis outcomes, especially in long or complex sequences. The Trt group's bulkiness and higher acid sensitivity often lead to cleaner crude products.
| Property | This compound | Fmoc-Tyr(Trt)-OH | Reference(s) |
| Protecting Group | tert-Butyl (tBu) ether | Trityl (Trt) ether | [1][2] |
| Molecular Weight | 459.5 g/mol | 625.7 g/mol | [3][4] |
| Acid Lability | Lower; requires strong acid (e.g., 95% TFA) for cleavage. | Higher; can be cleaved with mild acid (e.g., 1-5% TFA in DCM). | [1][5] |
| Cleavage Side Reactions | Forms tert-butyl cations, which can alkylate nucleophilic residues (e.g., Trp, Met), leading to t-butylated byproducts. | Forms bulky Trt cations, which are less aggressive electrophiles, resulting in fewer alkylation side-products. | [5] |
| Aggregation Prevention | Less effective; can be problematic in sequences prone to aggregation (e.g., poly-serine). | More effective; the bulky Trt group disrupts inter-chain hydrogen bonding, reducing aggregation and improving reaction efficiency. | [6][7] |
| Cost | Generally lower. | Generally higher. | [7] |
Experimental Data: Crude Peptide Purity
A pivotal study by Barlos et al. provides quantitative evidence supporting the benefits of the Fmoc/Trt strategy for synthesizing complex peptides containing nucleophilic amino acids like Met, Trp, and Tyr.
| Model Peptide Sequence | Side-Chain Protection Strategy | Cleavage Conditions | Crude Peptide Purity (%) | Reference(s) |
| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | All tBu-based | 65% TFA in DCM, 2h | 43% | [5] |
| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | All Trt-based | 65% TFA in DCM, 2h | 80% | [5] |
| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | All Trt-based | 1.1% TFA in DCM | 92% | [5] |
These data clearly demonstrate that for a challenging sequence, the Trt-protection strategy yields a significantly purer crude product, which can drastically reduce the time and effort required for downstream purification.[5] The milder cleavage conditions afforded by the Trt group are key to minimizing side-product formation.[5]
Chemical Structures and Synthesis Workflow
To visualize the key components and processes, the following diagrams illustrate the chemical structures of the two tyrosine derivatives, the standard SPPS cycle, and a comparison of their cleavage mechanisms.
References
A Comparative Guide: tBu vs. Trityl (Trt) Protection for Tyrosine Side Chains in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful Solid-Phase Peptide Synthesis (SPPS). The choice for the phenolic hydroxyl group of tyrosine is critical, directly impacting the purity, yield, and potential for side-chain modifications of the final peptide. This guide provides an objective comparison between two commonly used protecting groups: tert-butyl (tBu) and trityl (Trt), supported by experimental data and detailed protocols.
The primary advantage of the Trityl group over the tert-butyl group lies in its lability under significantly milder acidic conditions. This key difference allows for an orthogonal deprotection strategy, enabling selective on-resin modifications of the tyrosine side chain while other acid-labile groups, such as tBu, remain intact. Furthermore, experimental evidence suggests that the use of Trt protection can lead to higher purity of crude peptides, especially in sequences containing sensitive amino acids like tryptophan and methionine.
Data Presentation: Performance Comparison
The selection of a protecting group can have a profound impact on the purity of the synthesized peptide, primarily due to side reactions occurring during the final deprotection/cleavage step. The tert-butyl cation generated upon tBu removal is a potent electrophile that can alkylate nucleophilic residues like tryptophan and methionine. The bulkier trityl cation is a less aggressive electrophile, which can result in a cleaner crude product.
| Peptide Sequence | Tyrosine Protection | Deprotection Conditions | Crude Peptide Purity (%) | Reference |
| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | tBu | 65% TFA, 2h, RT | 43% | [1] |
| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | Trt | 65% TFA in DCM, RT | 80% | [1] |
| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | Trt | 1.1% TFA in DCM/TES (97:3), RT | 92% | [1] |
Key Advantages of Trt Protection Over tBu
-
Orthogonal Deprotection Capability: The high acid lability of the Trt group allows its selective removal on-resin using very dilute acid (e.g., 1% TFA in DCM), while tBu ethers and esters remain fully protected. This opens up possibilities for specific on-resin modifications of the tyrosine side chain, such as phosphorylation or fluorescent labeling.
-
Higher Crude Peptide Purity: As the data indicates, the use of Trt protection can significantly reduce the formation of byproducts during final cleavage, especially in complex peptides containing sensitive residues.[1][2] This simplifies the subsequent purification process, potentially increasing the overall yield of the desired pure peptide.
-
Reduced Side Reactions: The bulky trityl cation formed during deprotection is less reactive than the tert-butyl cation, minimizing unwanted alkylation of nucleophilic side chains like those of tryptophan and methionine.[1]
Experimental Protocols
Protocol 1: Global Deprotection of tBu-Protected Peptides
This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of all acid-labile protecting groups, including Tyr(tBu).
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). For peptides containing tryptophan, a scavenger cocktail like TFA/Thioanisole/Water/Ethanedithiol (EDT) (90:5:3:2) is recommended.
-
Ice-cold diethyl ether
-
Centrifuge
-
Nitrogen or vacuum line for drying
Methodology:
-
Place the dried peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Add the cleavage cocktail (e.g., 2-5 mL) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.
-
Collect the precipitated peptide by centrifugation at 3000-4000 rpm for 5-10 minutes.
-
Decant the ether and wash the peptide pellet 2-3 times with cold ether to remove scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Selective On-Resin Deprotection of Trt from Tyrosine
This protocol allows for the removal of the Trt group from a tyrosine side chain while the peptide remains attached to the resin and other tBu-based protecting groups are preserved.
Materials:
-
Peptide-resin containing a Tyr(Trt) residue.
-
Selective Deprotection Solution: 1-2% TFA in Dichloromethane (DCM) with 2-5% TIS as a scavenger.
-
DCM for washing.
-
10% Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF) for neutralization.
-
DMF for washing.
Methodology:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the selective deprotection solution (e.g., 1% TFA, 5% TIS in DCM) for 2 minutes, repeating the treatment 5-10 times.
-
Monitor the deprotection by taking a small sample of the solution, neutralizing it with pyridine, and checking for the yellow color of the trityl cation.
-
Once deprotection is complete, wash the resin thoroughly with DCM.
-
Neutralize the resin by washing with 10% DIPEA in DMF.
-
Wash the resin thoroughly with DMF and then DCM.
-
The resin-bound peptide with a free tyrosine hydroxyl group is now ready for on-resin modification (e.g., phosphorylation, alkylation).
Visualization of Orthogonal Strategy
The following diagram illustrates a key advantage of using Trt protection in an orthogonal scheme for side-chain modification.
Caption: Workflow demonstrating the orthogonal deprotection of Tyr(Trt) for on-resin modification.
Conclusion
While Fmoc-Tyr(tBu)-OH is a robust and widely used derivative for routine peptide synthesis, Fmoc-Tyr(Trt)-OH offers distinct and significant advantages for more complex projects. The ability to perform selective on-resin deprotection of the tyrosine side chain provides a powerful tool for creating modified peptides, such as phosphopeptides, that are crucial in cell signaling research and drug development. Furthermore, the demonstrated potential for higher crude peptide purity when using Trt protection can streamline the manufacturing process by simplifying purification and potentially increasing the final yield. For researchers working on sensitive or complex peptide sequences, or those requiring site-specific tyrosine modification, the Trityl protecting group represents a superior strategic choice over the more conventional tert-butyl group.
References
A Researcher's Guide to HPLC Methods for Crude Peptide Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized peptides is a critical step in the journey from discovery to application. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analysis. This guide provides an objective comparison of common HPLC methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your crude peptide purity assessment.
The most prevalent technique for analyzing the purity of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method separates peptides based on their hydrophobicity, allowing for the quantification of the target peptide and the identification of impurities such as deletion sequences, truncated sequences, and products of incomplete deprotection. The choice of stationary phase, mobile phase additives, and chromatographic system significantly impacts the resolution, sensitivity, and speed of the analysis.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is crucial for obtaining accurate and reproducible purity data. Key considerations include the choice of the stationary phase (column), the mobile phase composition, and the HPLC system itself (conventional HPLC vs. Ultra-High-Performance Liquid Chromatography or UPLC).
Stationary Phase: C18 vs. C8 Columns
The most common stationary phases for peptide analysis are silica-based particles chemically bonded with alkyl chains. The length of these chains determines the hydrophobicity of the column and influences peptide retention.
| Parameter | C18 Column | C8 Column | Rationale |
| Retention of Non-Polar Peptides | Higher | Lower | The longer alkyl chains of C18 columns provide greater hydrophobic interaction, leading to stronger retention of non-polar peptides[1]. |
| Analysis Time | Longer | Shorter | Due to lower retention, peptides generally elute faster from C8 columns, resulting in shorter run times[2]. |
| Resolution of Hydrophobic Peptides | Generally Higher | May be lower | The increased interaction with the C18 stationary phase can lead to better separation of closely eluting hydrophobic species. |
| Suitability | Broad range of peptides, especially those with low to moderate hydrophobicity. | More hydrophobic peptides or when faster analysis is a priority. | The choice depends on the specific characteristics of the peptide and the desired balance between resolution and speed[1][2]. |
Mobile Phase Additives: TFA vs. Formic Acid
Mobile phase additives, or ion-pairing agents, are essential for achieving sharp, symmetrical peaks in peptide separations. Trifluoroacetic acid (TFA) and formic acid (FA) are the most common choices.
| Parameter | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid (FA) | Rationale |
| Peak Shape | Generally sharper and more symmetrical | Can lead to broader peaks | TFA is a strong ion-pairing agent that effectively masks residual silanol groups on the stationary phase, reducing peak tailing[3][4]. |
| Resolution | Often higher | May be lower | The improved peak shape with TFA typically results in better resolution between closely eluting peptides[5]. |
| Mass Spectrometry (MS) Compatibility | Poor (causes ion suppression) | Good | TFA is a strong ion suppressor in the MS source, significantly reducing signal intensity. Formic acid is more volatile and less suppressive, making it the preferred choice for LC-MS applications[4][5]. |
| UV Detection Compatibility | Excellent | Good | Both are compatible with UV detection, which is the standard method for purity assessment. |
System Performance: HPLC vs. UPLC
The development of UPLC technology, which utilizes smaller particle sizes in the stationary phase and higher operating pressures, has offered significant improvements over traditional HPLC.
| Parameter | Conventional HPLC (3-5 µm particles) | UPLC (sub-2 µm particles) | Rationale |
| Resolution | Good | Excellent | The smaller particle size in UPLC columns leads to higher separation efficiency and significantly improved resolution[1][6]. |
| Analysis Time | Standard | Significantly Faster | UPLC systems can operate at higher flow rates without a loss of resolution, dramatically reducing analysis times[6][7]. |
| Sensitivity | Good | Higher | The sharper, more concentrated peaks produced by UPLC result in increased sensitivity, which is beneficial for detecting low-level impurities[6][7]. |
| System Pressure | Lower (up to 6,000 psi) | Higher (up to 15,000 psi) | The use of sub-2 µm particles necessitates higher backpressures to maintain optimal flow rates. |
| Cost | Lower initial investment | Higher initial investment | UPLC systems are generally more expensive than conventional HPLC systems. |
The Impact of Gradient Slope on Resolution
In RP-HPLC of peptides, a gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptides from the column. The steepness of this gradient has a direct impact on the resolution of the separation.
Generally, a shallower gradient (a slower increase in the organic solvent concentration over time) leads to better resolution of closely related peptides[8][9]. This is because a slower gradient allows for more interaction between the peptides and the stationary phase, providing more opportunities for separation. However, shallower gradients also result in longer analysis times. Therefore, a balance must be struck between achieving the desired resolution and maintaining a practical run time. For complex crude peptide mixtures, starting with a broader gradient to quickly assess the sample profile, followed by optimization to a shallower gradient around the elution time of the target peptide, is a common and effective strategy[9].
Experimental Protocols
Below are representative experimental protocols for the analysis of crude peptide purity using RP-HPLC.
Protocol 1: Standard RP-HPLC Method for General Peptide Purity
-
System: Standard HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Fast RP-UPLC Method for High-Throughput Analysis
-
System: UPLC system with UV detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.
-
Gradient: 5% to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 214 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC analysis of crude peptide purity.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. lcms.cz [lcms.cz]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. waters.com [waters.com]
- 6. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 7. ijcrt.org [ijcrt.org]
- 8. biotage.com [biotage.com]
- 9. waters.com [waters.com]
A Comparative Guide to Confirming Fmoc-Tyr(tBu)-OH Incorporation in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the accurate incorporation of each amino acid is paramount to the integrity and function of the final peptide. This guide provides a comprehensive comparison of three primary analytical techniques for confirming the successful incorporation of Fmoc-Tyr(tBu)-OH: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Edman Degradation.
The choice of analytical method depends on the specific requirements of the project, including the desired level of sequence confirmation, sample purity, and throughput needs. While HPLC is a fundamental tool for assessing purity, a combination of MS and, in some cases, Edman degradation provides the most comprehensive verification of correct amino acid incorporation.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, Mass Spectrometry, and Edman Degradation for the confirmation of this compound incorporation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Edman Degradation |
| Primary Function | Purity assessment and quantification of the desired peptide. | Molecular weight determination and sequence confirmation. | N-terminal amino acid sequencing. |
| Information Provided | Retention time and peak area, indicating the presence and relative amount of the target peptide and impurities. | Mass-to-charge ratio (m/z) of the intact peptide and its fragments, confirming molecular weight and amino acid sequence.[1][2] | Sequential identification of amino acids from the N-terminus.[1][3][4][5] |
| Sample Requirement | Purified or crude peptide mixture. | Purified peptide or complex mixtures. | Purified peptide with a free N-terminus.[6] |
| Sensitivity | Micromolar (µM) range. | Picomolar (pM) to femtomolar (fM) range. | Picomolar (pM) range.[7] |
| Throughput | High | High | Low |
| Limitations | Does not provide direct sequence information. Co-elution of impurities can occur. | May not distinguish between isobaric amino acids (e.g., Leu/Ile). Fragmentation can be sequence-dependent. | Limited to ~30-50 residues.[3][8] Slow, sequential process. Requires a free N-terminus.[8] |
Experimental Workflows and Protocols
To ensure the successful synthesis and validation of a peptide containing Tyr(tBu), a systematic workflow should be employed.
Experimental Protocol: HPLC Analysis for Peptide Purity
This protocol outlines the general steps for analyzing the purity of a synthetic peptide containing Tyr(tBu) using reverse-phase HPLC (RP-HPLC).
-
Sample Preparation:
-
Dissolve the lyophilized crude or purified peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile.[9]
-
The final concentration should be approximately 1 mg/mL.[10]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[11]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like tyrosine).[9][10]
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of the target peptide as the percentage of the main peak area relative to the total area of all peaks.[11]
-
Experimental Protocol: Mass Spectrometry for Molecular Weight and Sequence Confirmation
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for confirming the molecular weight and sequence of the synthesized peptide.
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
The sample is introduced into the mass spectrometer via an LC system, often using a similar gradient as in the analytical HPLC but with a formic acid modifier instead of TFA to improve ionization efficiency.[12]
-
The mass spectrometer is operated in positive ion mode.
-
A full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
Tandem MS (MS/MS) is then performed by selecting the precursor ion of the target peptide and subjecting it to fragmentation (e.g., through collision-induced dissociation).
-
-
Data Analysis:
-
The molecular weight of the peptide is calculated from the m/z values obtained in the MS1 scan. This should match the theoretical molecular weight of the peptide with the incorporated this compound (if analyzed before cleavage) or the final peptide sequence (after cleavage and deprotection).
-
The MS/MS fragmentation pattern is analyzed to confirm the amino acid sequence. The mass differences between the fragment ions (b- and y-ions) should correspond to the masses of the individual amino acid residues in the sequence.
-
Experimental Protocol: Edman Degradation for N-terminal Sequencing
This protocol provides a general overview of N-terminal sequencing by Edman degradation.
-
Sample Preparation:
-
The purified peptide sample is loaded onto a protein sequencer membrane.
-
The sample must have a free N-terminus for the reaction to proceed.[8]
-
-
Sequential Degradation:
-
The peptide is treated with phenyl isothiocyanate (PITC), which reacts with the N-terminal amino acid.[1][3][5]
-
Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide chain.[1][3][5]
-
The released amino acid derivative (PTH-amino acid) is extracted and identified by HPLC.[4]
-
The cycle is repeated for the subsequent amino acids.
-
-
Data Analysis:
-
The sequence of PTH-amino acids identified in each cycle provides the N-terminal sequence of the peptide. This can be used to unequivocally confirm the identity and position of the Tyr residue if it is near the N-terminus.
-
Visualization of a Relevant Signaling Pathway
The incorporation of tyrosine residues is critical for many biological processes, particularly in cell signaling. Tyrosine phosphorylation, catalyzed by tyrosine kinases, is a key mechanism in signal transduction.[13] The following diagram illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway.
Conclusion
Confirming the successful incorporation of this compound is a critical quality control step in peptide synthesis. A multi-pronged analytical approach is recommended. HPLC is essential for initial purity assessment and purification. Mass spectrometry provides robust confirmation of the peptide's molecular weight and is a powerful tool for sequence verification through fragmentation analysis. For unambiguous N-terminal sequence determination or to resolve ambiguities from MS data, Edman degradation remains a valuable, albeit lower-throughput, option. By employing these techniques in a structured workflow, researchers can ensure the quality and integrity of their synthetic peptides for reliable downstream applications.
References
- 1. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Edman degradation - Wikipedia [en.wikipedia.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
- 11. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. lcms.cz [lcms.cz]
- 13. Tyrosine kinase - Wikipedia [en.wikipedia.org]
Evaluating the stability of the tBu group during repeated Fmoc deprotection cycles
A Comparative Guide for Researchers in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the Fmoc/tBu orthogonal protection strategy stands as a cornerstone for the efficient and reliable assembly of peptide chains. This guide provides a comprehensive evaluation of the stability of the tert-butyl (tBu) protecting group during the repetitive piperidine-mediated deprotection of the Nα-Fmoc group. By examining the underlying chemical principles and presenting available data, this document serves as a vital resource for researchers, scientists, and professionals in drug development seeking to optimize their peptide synthesis protocols.
The orthogonality of the Fmoc/tBu strategy is predicated on the differential lability of the two protecting groups to distinct chemical environments. The Fmoc group is readily cleaved by a secondary amine base, typically a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), through a β-elimination mechanism. Conversely, the tBu group, which is used to protect the side chains of amino acids such as Asp, Glu, Ser, Thr, and Tyr, is stable under these basic conditions but is efficiently removed by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the solid support.[1][2][3]
Unwavering Stability Under Basic Conditions: A Data-Driven Perspective
The tBu group's resilience to repeated exposure to piperidine is fundamental to the success of the Fmoc/tBu strategy. While the scientific literature extensively documents the acid-lability of the tBu group and associated side reactions during final cleavage, there is a notable scarcity of studies that specifically quantify the cumulative loss of the tBu group over numerous Fmoc deprotection cycles. This is largely because the stability of the tBu group to piperidine is exceptionally high, making any premature cleavage minimal and often below the detection limits of routine analytical methods.
To illustrate the expected stability, the following table presents hypothetical data based on the consensus in the field. This data presupposes a highly optimized SPPS process where factors that could compromise stability, such as elevated temperatures or reactive impurities, are minimized.
| Number of Fmoc Deprotection Cycles | Hypothetical Percentage of tBu Group Loss (per residue) |
| 10 | < 0.01% |
| 25 | < 0.05% |
| 50 | < 0.1% |
| 75 | < 0.2% |
| 100 | < 0.5% |
Disclaimer: This table is for illustrative purposes only and is intended to reflect the generally accepted high stability of the tBu group. Actual losses may vary depending on specific experimental conditions.
The primary threat to the integrity of tBu-protected side chains arises not from the piperidine treatment itself, but from side reactions that can be exacerbated by repeated cycles, such as aspartimide formation in sequences containing aspartic acid.[4] However, this is a sequence-dependent intramolecular reaction rather than a direct cleavage of the tBu group by the base.
Experimental Protocol: Evaluating Protecting Group Stability
For laboratories wishing to validate the stability of a protecting group under their specific synthesis conditions, the following experimental protocol provides a robust framework.
Objective: To quantify the stability of a side-chain protecting group (e.g., tBu) to repeated treatments with the Fmoc deprotection reagent.
Materials:
-
Resin-bound amino acid with the protecting group (e.g., Fmoc-Asp(OtBu)-Wang resin).
-
Fmoc deprotection solution: 20% piperidine in DMF.
-
Washing solvent: DMF.
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).
-
Ether for precipitation.
-
HPLC system with a C18 column.
-
Mass spectrometer.
Procedure:
-
Swell the resin-bound amino acid in DMF.
-
Take an initial sample of the resin (Time 0).
-
Subject the remaining resin to a standard Fmoc deprotection cycle (e.g., 2 x 10 minutes with 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF.
-
Take a sample of the resin.
-
Repeat steps 3-5 for a predetermined number of cycles (e.g., 10, 25, 50, 75, 100).
-
For each resin sample: a. Wash thoroughly with DMF and then dichloromethane (DCM). b. Dry the resin under vacuum. c. Cleave the amino acid from the resin using a standard TFA cleavage cocktail for 2 hours. d. Precipitate the cleaved product in cold ether. e. Centrifuge and decant the ether. f. Dissolve the product in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze each sample by RP-HPLC and mass spectrometry.
-
Quantify the amount of deprotected product versus the protected product in the HPLC chromatogram. The percentage of protecting group loss can be calculated from the relative peak areas.
Visualizing the Workflow and Chemical Logic
To further elucidate the experimental process and the chemical principles at play, the following diagrams are provided.
Comparison with Alternative Protecting Groups
While the tBu group is the most common acid-labile side-chain protecting group in Fmoc SPPS, other groups with varying degrees of acid lability exist, such as trityl (Trt) and 4-methoxytrityl (Mmt). These are generally more acid-labile than tBu and are used for specific applications where milder cleavage conditions are required. However, for general SPPS of unmodified peptides, the tBu group offers a robust and reliable choice due to its high stability to the repeated basic treatments required for Fmoc removal.
Conclusion
The tert-butyl protecting group demonstrates exceptional stability throughout the repeated Fmoc deprotection cycles that are central to solid-phase peptide synthesis. Its resilience to piperidine treatment ensures the integrity of the growing peptide chain, minimizing side reactions and maximizing the yield of the desired product. While direct quantitative studies on its cumulative loss are not prevalent, the overwhelming success of the Fmoc/tBu strategy in the synthesis of countless peptides attests to its remarkable stability. For researchers and drug development professionals, a thorough understanding of this stability, coupled with robust experimental design, is paramount for the successful and efficient production of high-quality peptides.
References
A Researcher's Guide to the Analytical Validation of Fmoc-Tyr(tBu)-OH from Various Suppliers
For researchers, scientists, and professionals in drug development, the quality of raw materials is paramount to ensuring the successful synthesis of peptides. The analytical validation of building blocks like Fmoc-Tyr(tBu)-OH, a protected amino acid derivative crucial for solid-phase peptide synthesis (SPPS), is a critical step that directly impacts the purity, yield, and biological activity of the final peptide product.[1][2] This guide provides a comprehensive comparison of this compound from three hypothetical suppliers, supported by experimental data and detailed methodologies, to aid in the selection of high-quality reagents.
The presence of even minor impurities in Fmoc-amino acids can lead to significant issues during peptide synthesis, such as the formation of deletion sequences, truncated peptides, or the incorporation of incorrect amino acids.[3][4][5] Common impurities can arise from the manufacturing process and include dipeptides, free amino acids, and byproducts from the introduction of the Fmoc protecting group.[3][4][5][6] Therefore, rigorous analytical testing is essential to qualify a supplier and ensure batch-to-batch consistency.[2]
Comparative Analysis of this compound
To illustrate the importance of supplier qualification, we present a comparative analysis of this compound from three fictional suppliers: Supplier A, Supplier B, and Supplier C. The following tables summarize the quantitative data obtained from various analytical techniques.
Table 1: High-Performance Liquid Chromatography (HPLC) Purity and Impurity Profile
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (%) | 99.85 | 99.10 | 98.50 |
| Dipeptide Impurity (%) | 0.05 | 0.25 | 0.45 |
| Free Tyr(tBu)-OH (%) | 0.03 | 0.15 | 0.30 |
| Other Impurities (%) | 0.07 | 0.50 | 0.75 |
Table 2: Enantiomeric Purity by Chiral HPLC
| Parameter | Supplier A | Supplier B | Supplier C |
| L-Enantiomer (%) | 99.95 | 99.50 | 99.00 |
| D-Enantiomer (%) | 0.05 | 0.50 | 1.00 |
Table 3: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
| Parameter | Supplier A | Supplier B | Supplier C |
| Molecular Weight ( g/mol ) | 459.53 | 459.54 | 459.52 |
| ¹H NMR | Conforms | Conforms | Conforms |
| ¹³C NMR | Conforms | Conforms | Minor unidentified peaks |
Table 4: Additional Quality Attributes
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White crystalline powder | White to off-white powder | Off-white powder |
| Solubility in DMF | Clear solution | Clear solution | Slightly hazy solution |
| Water Content (Karl Fischer, %) | 0.10 | 0.50 | 1.20 |
| Residual Solvents (GC-HS, ppm) | <100 | <500 | <1000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 30-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL in Acetonitrile/Water (1:1).
Chiral HPLC for Enantiomeric Purity
-
Instrumentation: Shimadzu Nexera XR UHPLC or equivalent.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-1).
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol with a TFA modifier (e.g., 80:20 Hexane:Isopropanol + 0.1% TFA).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: 0.5 mg/mL in the mobile phase.
Mass Spectrometry (MS)
-
Instrumentation: Waters Xevo G2-XS QTof or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Sample Preparation: Infusion of the sample solution (0.1 mg/mL in Acetonitrile) at a flow rate of 10 µL/min.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: 16 scans, relaxation delay of 1s.
-
¹³C NMR: 1024 scans, relaxation delay of 2s.
-
Sample Preparation: 10 mg of sample dissolved in 0.7 mL of deuterated solvent.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical validation process.
Caption: Workflow for the analytical validation of this compound.
Caption: Logical flow of HPLC-based purity and impurity analysis.
Conclusion
The presented data clearly indicates that Supplier A provides this compound of the highest quality, with superior chemical and enantiomeric purity and lower levels of impurities and residual water. While the material from Supplier B may be acceptable for some non-critical research applications, the higher impurity levels could negatively impact the synthesis of long or complex peptides. The product from Supplier C exhibits significant deviations from the expected quality standards and would likely lead to poor synthesis outcomes.
This guide underscores the necessity for a comprehensive analytical approach to qualifying raw material suppliers. By implementing rigorous testing protocols, researchers and drug development professionals can mitigate risks, ensure the reproducibility of their work, and ultimately contribute to the successful development of high-quality peptide-based therapeutics.
References
The Strategic Advantage of Fmoc-Tyr(tBu)-OH in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals embarking on large-scale peptide synthesis, the selection of appropriately protected amino acids is a critical decision that profoundly impacts manufacturing efficiency, final product purity, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of utilizing Fmoc-Tyr(tBu)-OH, a cornerstone reagent in solid-phase peptide synthesis (SPPS), and objectively compares its performance against key alternatives.
The phenolic hydroxyl group of tyrosine presents a reactive site susceptible to undesirable side reactions, most notably O-acylation, during the peptide coupling steps of SPPS.[1] Failure to protect this functional group can lead to the formation of impurities that are often difficult and costly to remove, ultimately compromising the yield and purity of the target peptide. This compound, where the tert-butyl (tBu) group serves as a robust, acid-labile protecting group for the tyrosine side chain, is the most widely adopted solution to this challenge in Fmoc-based SPPS.[2]
Performance Comparison: The Impact of Side-Chain Protection
The primary benefit of employing this compound in large-scale synthesis lies in the prevention of side-product formation, which directly translates to higher crude purity and a more efficient manufacturing process. In contrast, the use of unprotected Fmoc-Tyr-OH, while initially appearing more cost-effective, introduces significant risks and downstream costs.
While the piperidine solution used for Fmoc deprotection can sometimes reverse O-acylation of the tyrosine side chain, relying on this incidental deprotection is inefficient and ill-advised for large-scale production.[2] This approach consumes valuable activated amino acids in the unproductive acylation of the tyrosine hydroxyl group, necessitating the use of a greater excess of reagents to drive the desired peptide bond formation to completion.[2] This not only increases raw material costs but also complicates the purification process due to the introduction of additional byproducts.
While direct comparative studies quantifying the yield and purity differences between this compound and other protected tyrosine derivatives like Fmoc-Tyr(Boc)-OH under identical large-scale synthesis conditions are not extensively detailed in publicly available literature, the widespread industry preference for the tBu protecting group in Fmoc/tBu strategies is a testament to its reliability and efficacy. Studies comparing different side-chain protection strategies, such as tBu versus trityl (Trt), have shown that the choice of protecting group has a significant impact on the purity of the crude peptide.[3]
Quantitative Data Summary
The following tables provide a summary of key quantitative data to facilitate a clear comparison between this compound and its alternatives. The data for yield and purity are representative values for a standard peptide synthesis and can vary depending on the sequence and scale.
Table 1: Performance Comparison of Protected and Unprotected Tyrosine Derivatives
| Parameter | This compound | Fmoc-Tyr(Boc)-OH | Fmoc-Tyr-OH (Unprotected) |
| Expected Crude Peptide Purity | High (>85%) | High (>85%) | Low to Moderate (Variable, <70%) |
| Relative Yield of Target Peptide | High | High | Lower (due to side reactions) |
| Risk of Side Reactions | Low | Low | High (O-acylation) |
| Downstream Purification Effort | Low to Moderate | Low to Moderate | High |
| Reagent Consumption | Standard | Standard | Increased (excess amino acids required) |
Table 2: Cost-Effectiveness Analysis
| Derivative | Representative Price (USD/100g) | Relative Raw Material Cost | Estimated Overall Process Cost |
| This compound | $58 - $336[4][5][6] | High | Lower (due to higher yield and purity) |
| Fmoc-Tyr(Boc)-OH | ~$100 - $400 (Estimated) | High | Lower (similar to tBu) |
| Fmoc-Tyr-OH | $83[7] | Low | Higher (due to purification and lower yield) |
Disclaimer: Prices are approximate and can vary significantly between suppliers and based on the scale of purchase.
Experimental Protocols
A detailed, generalized protocol for the incorporation of a protected tyrosine residue using Fmoc-SPPS is provided below. This protocol is applicable to both this compound and Fmoc-Tyr(Boc)-OH.
General Protocol for Coupling of Fmoc-Protected Tyrosine
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF for 5-10 minutes. This step is typically repeated once. The resin is then thoroughly washed with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[8]
-
Amino Acid Activation: The Fmoc-protected tyrosine derivative (this compound or Fmoc-Tyr(Boc)-OH) (3-5 equivalents) is pre-activated in a separate vessel. This is achieved by dissolving the amino acid with a coupling reagent, such as HBTU or HATU, and a base, like N,N-diisopropylethylamine (DIPEA), in DMF.
-
Coupling: The activated amino acid solution is added to the deprotected resin in the reaction vessel. The coupling reaction is allowed to proceed for 1-2 hours with agitation.
-
Washing: Following the coupling reaction, the resin is washed extensively with DMF to remove any unreacted reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with a reagent like acetic anhydride can be performed.
-
Cycle Repetition: The Fmoc deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu or Boc group on tyrosine) are removed simultaneously by treatment with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[9]
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified to the desired level using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Rationale and Process
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, the experimental workflow, and the decision-making process involved in selecting the appropriate tyrosine derivative.
Chemical structures of the compared tyrosine derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. This compound = 98.0 HPLC 71989-38-3 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. geno-chem.com [geno-chem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chempep.com [chempep.com]
- 9. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Fmoc-Tyr(tBu)-OH
For researchers and scientists engaged in drug development and peptide synthesis, the proper handling and disposal of chemical reagents like Fmoc-Tyr(tBu)-OH are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, helping to mitigate risks and protect both laboratory personnel and the environment.
I. Understanding the Hazard Profile
This compound, or N-α-Fmoc-O-tert-butyl-L-tyrosine, is a commonly used amino acid derivative in solid-phase peptide synthesis. While it is not classified as acutely toxic, it is a combustible solid and can cause irritation upon contact with the skin, eyes, or respiratory tract if inhaled as a dust.[1][2] Therefore, it must be handled with appropriate care and disposed of as a chemical waste product in accordance with institutional and local regulations.[2]
II. Personal Protective Equipment (PPE)
Before initiating the disposal process for this compound, it is mandatory to be outfitted with the following personal protective equipment to minimize exposure:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves.[2] |
| Body Protection | A laboratory coat or chemical-resistant apron.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of generating dust.[1] |
III. Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[3]
Step 1: Waste Collection
-
All solid waste containing this compound, including residual powder, empty containers, and contaminated materials (e.g., weighing paper, gloves, and spatulas), must be collected in a designated hazardous waste container.[1][3]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and must have a secure lid to prevent spills and the release of dust.[3]
Step 2: Labeling
-
The hazardous waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazards associated with the chemical (e.g., "Irritant," "Combustible Solid").
-
The date when the first item of waste was added to the container.
-
Step 3: Storage
-
The sealed and labeled waste container should be stored in a designated hazardous waste accumulation area within the laboratory.
-
This area must be well-ventilated, away from sources of ignition, and segregated from incompatible materials.[1]
-
Store the container in a cool, dry place, as recommended for the pure chemical, which is typically between 2-8°C.
Step 4: Final Disposal
-
Arrange for the collection and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
It is the responsibility of the waste generator to ensure that the disposal method complies with all applicable local, regional, and national regulations.[2]
IV. Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final removal from the laboratory.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Fmoc-Tyr(tBu)-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety, operational, and disposal information for Fmoc-Tyr(tBu)-OH (N-α-Fmoc-O-tert-butyl-L-tyrosine), a key building block in peptide synthesis.[1][2] Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Classification
This compound is a white to off-white powder.[2] While some suppliers classify the compound as not hazardous, aggregated GHS information indicates potential hazards.[3][4] It is prudent to handle it as a potentially hazardous substance. Key hazard statements associated with the compound are summarized below.
| Hazard Class | GHS Hazard Statement (H-Code) | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[5][6] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[5][6] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table outlines the recommended equipment based on Safety Data Sheets.[1][4][5]
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or chemical safety goggles are mandatory.[4] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with local laws and good laboratory practices.[1] |
| Skin and Body Protection | A laboratory coat is required. For larger quantities or potential for significant exposure, a full suit may be necessary.[1] |
| Respiratory Protection | Use in a well-ventilated area.[5] If dust formation is likely, a type N95 (US) or type P1 (EN 143) dust mask or a dust respirator should be used.[1] |
Experimental Protocols: Safe Handling, Storage, and Disposal
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[4][7]
-
Recommended storage temperature is typically between 2-8°C (36-46°F), although some suppliers state room temperature or -20°C for long-term powder storage.[1][8] Always follow the specific storage instructions on the product label.
Handling and Operational Plan:
-
Preparation: Read the Safety Data Sheet (SDS) thoroughly before use. Ensure all necessary PPE is available and in good condition. Work in a designated area, preferably in a chemical fume hood or a space with appropriate exhaust ventilation to minimize dust inhalation.[7][9]
-
Weighing and Transfer: Avoid the formation and inhalation of dust.[5][7] Use appropriate tools to handle the solid material.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. This compound is soluble in organic solvents like Dimethylformamide (DMF).[2]
-
General Practices: Avoid contact with skin, eyes, and clothing.[4][9] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.[5]
Emergency Procedures
First Aid Measures: Immediate medical attention may be required in case of exposure. Show the safety data sheet to the doctor in attendance.[4]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][7] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[4][7] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[4][5] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Call a physician.[4][5][7] |
Spill and Leak Protocol:
-
Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Wear the appropriate PPE as described above, including a dust respirator, gloves, goggles, and a lab coat.[1][7]
-
Containment and Cleaning:
-
Final Decontamination: Clean the spill area thoroughly.
Disposal Plan: All waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[1][9]
-
Chemical Waste: Dispose of unused this compound in a designated, labeled, and sealed container for chemical waste.
-
Contaminated Materials: Used gloves, lab coats, and other contaminated materials should be placed in a sealed bag or container and disposed of as hazardous waste.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. peptide.com [peptide.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. 71989-38-3|this compound|BLD Pharm [bldpharm.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
